Oxaprozin-d10
Description
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Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-[4,5-bis(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazol-2-yl]propanoic acid |
InChI |
InChI=1S/C18H15NO3/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,20,21)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI Key |
OFPXSFXSNFPTHF-LHNTUAQVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Oxaprozin-d10 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin-d10 is the deuterated analog of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). In research, particularly in pharmacokinetic and bioanalytical studies, this compound serves as an invaluable tool. Its primary application is as an internal standard for the quantitative analysis of Oxaprozin in biological matrices. The ten deuterium (B1214612) atoms on the phenyl groups of the molecule make it chemically identical to Oxaprozin in terms of extraction and chromatographic behavior, but distinguishable by mass spectrometry due to its higher mass. This allows for precise and accurate quantification of Oxaprozin, correcting for any variability during sample preparation and analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Oxaprozin and its deuterated analog, this compound, is presented below.
| Property | Oxaprozin | This compound |
| Chemical Name | 4,5-diphenyl-2-oxazolepropanoic acid | 4,5-Diphenyl-d10-2-oxazolepropanoic Acid |
| Molecular Formula | C₁₈H₁₅NO₃[1] | C₁₈H₅D₁₀NO₃[2] |
| Molecular Weight | 293.32 g/mol [1] | 303.38 g/mol [2] |
| CAS Number | 21256-18-8[1] | Not available |
| Appearance | Crystalline solid[1] | Solid |
| Purity | ≥98%[1] | Highly Purified[2] |
| Isotopic Purity | N/A | >95% (HPLC) |
| Storage Temperature | -20°C[1] | -20°C[2] |
| Solubility | Soluble in ethanol, DMSO, and DMF[1] | Information not available, expected to be similar to Oxaprozin |
Primary Use in Research: Internal Standard in Bioanalysis
The fundamental role of this compound in a research setting is to act as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is the gold standard for quantifying drugs and their metabolites in complex biological samples such as plasma, serum, and urine.
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of the stable isotope dilution method. This approach offers superior accuracy and precision by compensating for variations that can occur at virtually every stage of the analytical process, including:
-
Sample Extraction: Losses during protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation: Variations in injection volume and column performance.
-
Mass Spectrometric Detection: Fluctuations in ionization efficiency (matrix effects).
The Principle of Stable Isotope Dilution
The workflow for using this compound as an internal standard in a typical pharmacokinetic study is outlined below.
Experimental Protocols
While specific parameters may vary depending on the instrumentation and laboratory, the following sections outline detailed methodologies for the key experiments involved in the quantification of Oxaprozin using this compound as an internal standard.
Preparation of Stock and Working Solutions
Objective: To prepare concentrated stock solutions of Oxaprozin and this compound, which will be used to create calibration standards and quality control samples.
Materials:
-
Oxaprozin reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Oxaprozin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Oxaprozin reference standard and dissolve it in a sufficient volume of methanol in a 10 mL volumetric flask. Sonicate for 5 minutes to ensure complete dissolution and then bring the volume to the mark with methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Oxaprozin stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control samples. A typical concentration range for the calibration curve for Oxaprozin in plasma is 0.50 to 70.56 µg/mL.[3]
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of, for example, 10 µg/mL.
Sample Preparation from Plasma
Two common methods for extracting Oxaprozin from plasma are protein precipitation and liquid-liquid extraction.
4.2.1. Protein Precipitation (PPT)
Objective: To remove proteins from the plasma sample, which can interfere with the analysis.
Materials:
-
Plasma samples (blank, calibration standards, QC samples, and unknown samples)
-
This compound working solution
-
Acetonitrile (B52724) (ice-cold)
-
Centrifuge
Procedure:
-
To 100 µL of each plasma sample in a microcentrifuge tube, add 10 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
4.2.2. Liquid-Liquid Extraction (LLE)
Objective: To extract Oxaprozin and this compound from the plasma into an organic solvent, leaving interfering substances behind.
Materials:
-
Plasma samples
-
This compound working solution
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Acidifying agent (e.g., 1 M HCl)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 200 µL of each plasma sample, add 20 µL of the this compound working solution and vortex.
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
Objective: To separate Oxaprozin and this compound from other components in the sample extract and to detect and quantify them using tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters (Representative):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Parameters (Representative):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Oxaprozin) | To be determined empirically, but a likely transition is m/z 294 -> [fragment ion] |
| MRM Transition (this compound) | To be determined empirically, but a likely transition is m/z 304 -> [corresponding fragment ion] |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
Note: The specific MRM transitions and collision energies need to be optimized for the specific instrument being used. The parent ions will be the protonated molecules [M+H]⁺.
Data Analysis and Quantification
The concentration of Oxaprozin in the unknown samples is determined by calculating the peak area ratio of the analyte (Oxaprozin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Oxaprozin in the unknown samples is then interpolated from this curve.
Conclusion
This compound is an essential tool for researchers in drug development and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the highly accurate and precise quantification of Oxaprozin in complex biological matrices. The detailed protocols provided in this guide offer a comprehensive framework for the implementation of such studies.
References
Technical Guide: Synthesis and Purification of Oxaprozin-d10 for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Oxaprozin-d10. This deuterated analog serves as an invaluable internal standard for quantitative bioanalytical studies of Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID). Given the absence of specific published protocols for this compound, this guide outlines a robust synthetic and purification strategy based on established chemical principles and available data for the non-deuterated parent compound.
Introduction
Oxaprozin is a propionic acid derivative NSAID used in the management of osteoarthritis and rheumatoid arthritis. Accurate quantification of Oxaprozin in biological matrices is crucial for pharmacokinetic and metabolic studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mass spectrometry-based bioanalysis. They exhibit similar physicochemical properties to the analyte, ensuring equivalent extraction recovery and ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of the analytical method.
The proposed synthesis for this compound, where the ten deuterium (B1214612) atoms are located on the two phenyl rings, involves a three-step process commencing with commercially available benzaldehyde-d5.
Proposed Synthesis of this compound
The synthetic pathway for this compound is conceptualized to proceed through the formation of a key intermediate, benzoin-d10, followed by esterification and cyclization to yield the final product.
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted below.
Oxaprozin-d10: A Technical Guide to the Certificate of Analysis and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical data and methodologies associated with the Certificate of Analysis (CoA) and isotopic purity of Oxaprozin-d10. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin serves as an invaluable internal standard in pharmacokinetic and metabolic studies, demanding rigorous quality control to ensure data integrity.
Core Compound Specifications
A thorough understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental settings. The following table summarizes the key physical and chemical characteristics of this stable isotope-labeled standard.
| Parameter | Specification | Source |
| Chemical Name | 4,5-diphenyl-2-oxazole-propionic-d10 acid | N/A |
| Molecular Formula | C₁₈H₅D₁₀NO₃ | N/A |
| Molecular Weight | 303.38 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Slightly soluble in Chloroform and DMSO | N/A |
| Storage Conditions | -20°C | N/A |
Certificate of Analysis: A Detailed Examination
The Certificate of Analysis is a critical document that accompanies any high-purity chemical standard, providing a comprehensive summary of its quality and identity. For a deuterated compound such as this compound, the CoA must include specific data on its isotopic purity. The following table outlines the essential components of a typical CoA for this compound, with representative data for isotopic distribution.
| Analysis | Specification | Method |
| Identity (¹H-NMR) | Conforms to structure | Nuclear Magnetic Resonance Spectroscopy |
| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Mass Spectrometry | Conforms to expected mass | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Isotopic Purity | Report Value | Mass Spectrometry |
| Deuterium (B1214612) Incorporation | ≥99 atom % D | N/A |
| Isotopic Distribution | Mass Spectrometry | |
| d10 | >99% | N/A |
| d9 | <1% | N/A |
| d0 (unlabeled) | <0.1% | N/A |
| Residual Solvents | Meets USP <467> requirements | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols
Accurate determination of isotopic purity is paramount for the reliable use of this compound as an internal standard. High-resolution mass spectrometry is the primary technique employed for this purpose.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution and the percentage of deuterium incorporation in this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation: A small volume (e.g., 1-5 µL) of the working solution is injected into the UHPLC system. A C18 column is typically used with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. This step ensures the separation of this compound from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the UHPLC is introduced into the HRMS source. The mass spectrometer is operated in full scan mode in the positive or negative ion mode, depending on which provides a better signal for this compound.
-
Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the relative abundance of the different isotopic species (d0 to d10). The isotopic purity is calculated by comparing the peak intensity of the fully deuterated (d10) species to the sum of the intensities of all isotopic species.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical structure of a Certificate of Analysis and the experimental workflow for determining isotopic purity.
Caption: Logical structure of a Certificate of Analysis for this compound.
Caption: Experimental workflow for isotopic purity determination.
An In-Depth Technical Guide to the Mechanism of Action of Oxaprozin as an NSAID
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is utilized in the management of osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis for its analgesic, anti-inflammatory, and antipyretic properties. The primary mechanism of action of Oxaprozin involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby impeding the synthesis of prostaglandins (B1171923). Additionally, emerging evidence suggests that Oxaprozin's therapeutic effects may be mediated through alternative pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation and the modulation of the endocannabinoid system via inhibition of anandamide (B1667382) hydrolase. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Oxaprozin, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
Oxaprozin exerts its primary therapeutic effects by inhibiting the activity of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (PGs) and thromboxanes that mediate inflammation, pain, and fever.[1][2] By blocking this critical step in the arachidonic acid cascade, Oxaprozin effectively reduces the production of these pro-inflammatory mediators.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of Oxaprozin against COX-1 and COX-2 has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) values serving as a key metric for comparison.
| Target Enzyme | IC50 (μM) | Experimental System |
| Human Platelet COX-1 | 2.2 | In vitro human platelet assay |
| IL-1-stimulated Human Synovial Cell COX-2 | 36 | In vitro human synovial cell assay |
Data sourced from MedchemExpress
The data indicates that Oxaprozin is a more potent inhibitor of COX-1 than COX-2, classifying it as a non-selective NSAID with a preference for the COX-1 isoform.
Experimental Protocol: In Vitro COX Inhibition Assay (Whole Blood Assay)
This protocol outlines a general method for determining the inhibitory activity of Oxaprozin on COX-1 and COX-2 in a human whole blood assay.
Objective: To determine the IC50 values of Oxaprozin for COX-1 and COX-2.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Oxaprozin stock solution (e.g., in DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane (B8750289) B2 (TXB2).
-
Incubator, centrifuge, microplate reader.
Methodology:
COX-1 Activity (Thromboxane B2 Production):
-
Aliquot 1 mL of fresh whole blood into tubes.
-
Add varying concentrations of Oxaprozin (e.g., 0.1, 1, 10, 50, 100 μM) or vehicle control (DMSO).
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using a specific EIA kit, following the manufacturer's instructions. TXB2 is a stable metabolite of thromboxane A2, a primary product of COX-1 in platelets.
COX-2 Activity (Prostaglandin E2 Production):
-
Aliquot 1 mL of fresh whole blood into tubes containing an anticoagulant (e.g., heparin).
-
Add varying concentrations of Oxaprozin (e.g., 1, 10, 50, 100, 200 μM) or vehicle control.
-
Add LPS (e.g., 10 μg/mL) to induce COX-2 expression and activity.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using a specific EIA kit, following the manufacturer's instructions.
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each Oxaprozin concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Oxaprozin concentration.
-
Determine the IC50 value, the concentration of Oxaprozin that causes 50% inhibition, using non-linear regression analysis.
Visualization: Arachidonic Acid Cascade and Oxaprozin Inhibition
Secondary Mechanisms of Action
Beyond its primary action on COX enzymes, Oxaprozin has been shown to modulate other key inflammatory and pain pathways.
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Oxaprozin has been demonstrated to inhibit the activation of NF-κB.[4] This inhibition is thought to occur through the prevention of the phosphorylation of IκB kinase (IKK), a key step in the canonical NF-κB signaling pathway. By inhibiting IKK, Oxaprozin prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to initiate pro-inflammatory gene transcription.
| Target | IC50 (μM) | Experimental System |
| NF-κB Activation | 50 | Inflammatory cells |
Data sourced from Dallegri F, et al. (2005)
This protocol describes a general immunofluorescence-based method to assess the inhibitory effect of Oxaprozin on the nuclear translocation of the p65 subunit of NF-κB.
Objective: To visualize and quantify the inhibition of TNF-α-induced p65 nuclear translocation by Oxaprozin.
Materials:
-
HeLa cells or other suitable cell line.
-
Cell culture medium and supplements.
-
Tumor Necrosis Factor-alpha (TNF-α) to stimulate NF-κB activation.
-
Oxaprozin stock solution.
-
Fixation and permeabilization buffers.
-
Primary antibody against NF-κB p65.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
Methodology:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Oxaprozin (e.g., 10, 25, 50, 100 μM) or vehicle for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce p65 translocation. Include an unstimulated control group.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Data Analysis:
-
Capture images of the p65 (fluorescent signal) and nuclei (DAPI) for each treatment group.
-
Quantify the nuclear fluorescence intensity of p65 relative to the cytoplasmic fluorescence intensity in a significant number of cells for each condition.
-
Compare the nuclear-to-cytoplasmic ratio of p65 in Oxaprozin-treated cells to the TNF-α-stimulated control to determine the extent of inhibition.
Inhibition of Anandamide Hydrolase
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a role in pain modulation. Its signaling is terminated by cellular uptake and subsequent hydrolysis by fatty acid amide hydrolase (FAAH). Oxaprozin has been shown to inhibit FAAH, thereby potentially increasing the levels of anandamide and enhancing its analgesic effects.
| Target | IC50 (μM) | Experimental System |
| Anandamide Hydrolase (FAAH) | 85 | Neuronal cells |
Data sourced from Dallegri F, et al. (2005)
This protocol outlines a general fluorometric assay to measure the inhibitory effect of Oxaprozin on FAAH activity.
Objective: To determine the IC50 of Oxaprozin for FAAH inhibition.
Materials:
-
Recombinant human FAAH or cell lysates containing FAAH.
-
FAAH assay buffer.
-
A fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
-
Oxaprozin stock solution.
-
Fluorescence microplate reader.
Methodology:
-
Prepare serial dilutions of Oxaprozin in the assay buffer.
-
In a 96-well microplate, add the FAAH enzyme preparation to each well.
-
Add the different concentrations of Oxaprozin or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate (AAMCA) to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC product) in kinetic mode for a defined period (e.g., 30 minutes) at 37°C.
Data Analysis:
-
Determine the rate of the enzymatic reaction (increase in fluorescence over time) for each Oxaprozin concentration.
-
Calculate the percentage of FAAH inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the Oxaprozin concentration.
-
Determine the IC50 value using non-linear regression analysis.
Pharmacokinetics
The pharmacokinetic profile of Oxaprozin influences its therapeutic efficacy and dosing regimen.
Data Presentation: Key Pharmacokinetic Parameters of Oxaprozin
| Parameter | Value | Notes |
| Bioavailability | ~95% | Well absorbed after oral administration. |
| Time to Peak Plasma Concentration (Tmax) | 3-6 hours | Can be delayed by food. |
| Protein Binding | >99% | Primarily to albumin. |
| Volume of Distribution (Vd) | 11-17 L | Relatively small, indicating distribution primarily in the extracellular fluid. |
| Elimination Half-life (t1/2) | 42-50 hours | Allows for once-daily dosing. |
| Metabolism | Hepatic | Primarily via glucuronidation and oxidation. |
| Excretion | ~65% in urine, ~35% in feces | Primarily as metabolites. |
| Synovial Fluid Concentration | Substantial concentrations are attained. | May contribute to its efficacy in arthritic conditions.[5] |
Data compiled from various sources.[2]
Conclusion
Oxaprozin is a well-established NSAID with a primary mechanism of action centered on the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This action accounts for its anti-inflammatory, analgesic, and antipyretic effects. Furthermore, evidence points to additional mechanisms, including the inhibition of NF-κB activation and anandamide hydrolase, which may contribute to its overall therapeutic profile. The long elimination half-life of Oxaprozin allows for convenient once-daily dosing. A thorough understanding of these multifaceted mechanisms is crucial for the rational use of Oxaprozin in clinical practice and for guiding future drug development efforts in the field of anti-inflammatory therapies.
References
- 1. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxaprozin: kinetic and dynamic profile in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
The Pharmacokinetics and Metabolism of Oxaprozin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin (B1677843) is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, utilized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] It is primarily indicated for the management of osteoarthritis, rheumatoid arthritis, and juvenile rheumatoid arthritis.[3][4] The therapeutic effects of oxaprozin are attributed to its inhibition of cyclooxygenase (COX) enzymes, which in turn reduces prostaglandin (B15479496) synthesis.[2][3][4] A thorough understanding of the pharmacokinetic and metabolic profile of oxaprozin is critical for its safe and effective use, particularly concerning its long half-life and nonlinear pharmacokinetics. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of oxaprozin, supported by quantitative data, experimental methodologies, and visual representations of key processes.
Pharmacokinetics
The pharmacokinetic profile of oxaprozin is characterized by high oral bioavailability, extensive protein binding, and a long elimination half-life, which allows for once-daily dosing.[4][5] The drug exhibits nonlinear pharmacokinetics, particularly at higher doses, which influences its clearance and distribution.[1][6]
Absorption
Following oral administration, oxaprozin is well absorbed from the gastrointestinal tract, with approximately 95% of the dose being absorbed.[1][2][3] The presence of food may slow the rate of absorption, but it does not affect the overall extent of absorption.[1][2] Similarly, antacids do not have a significant impact on the rate or extent of oxaprozin absorption.[1][2] Peak plasma concentrations are typically reached within 2 to 6 hours after oral administration.[6]
Distribution
Oxaprozin is extensively bound to plasma proteins, primarily albumin, with a binding percentage of over 99%.[1][3][7] This high degree of protein binding is concentration-dependent and saturable.[1][6][8] As the total drug concentration increases, particularly with doses exceeding 1200 mg, the unbound fraction of oxaprozin also increases.[6] This leads to an increased clearance and volume of distribution for the total drug.[6] The apparent volume of distribution for total oxaprozin is estimated to be between 11 and 17 L/70 kg.[1][2][3] The drug also distributes into synovial fluid, which is a proposed site of its anti-inflammatory action.[6]
Metabolism
The liver is the primary site of oxaprozin metabolism.[1][2] The biotransformation of oxaprozin occurs through two main pathways: microsomal oxidation (accounting for approximately 65% of metabolism) and glucuronic acid conjugation (accounting for about 35%).[1][9] This results in the formation of several metabolites, with the major ones being ester and ether glucuronides.[1][2][9] Two hydroxylated metabolites have been identified and are reported to possess some anti-inflammatory activity.[6] However, the major conjugated metabolites are considered to be pharmacologically inactive.[1][2][9] These metabolites do not tend to accumulate in the plasma of individuals with normal renal function during chronic dosing.[1][9]
Excretion
Oxaprozin and its metabolites are eliminated from the body through both renal and fecal routes. Approximately 65% of the administered dose is excreted in the urine, while the remaining 35% is excreted in the feces as metabolites.[1][2][7] Only a small fraction, about 5%, of the oxaprozin dose is excreted as the unchanged drug in the urine.[1][2][7] Biliary excretion of the parent drug is a minor pathway, and there is no significant enterohepatic recycling.[1]
The elimination half-life of oxaprozin is notably long, ranging from 40 to 50 hours.[3] Some studies have reported a single-dose elimination half-life of approximately 55 hours.[1][2] Upon chronic administration, the accumulation half-life is around 22 hours.[1]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of oxaprozin.
Table 1: General Pharmacokinetic Parameters of Oxaprozin
| Parameter | Value | Reference |
| Bioavailability | 95% | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | [6] |
| Protein Binding | >99% (primarily to albumin) | [1][3][7] |
| Apparent Volume of Distribution (Vd/F) | 11 - 17 L/70 kg | [1][2][3] |
| Elimination Half-life (t1/2) | 40 - 50 hours | [3] |
Table 2: Pharmacokinetic Parameters of Oxaprozin (1200 mg dose in Healthy Adults)
| Parameter | Single Dose (Total Drug) | Multiple Dose (Total Drug) | Single Dose (Unbound Drug) | Multiple Dose (Unbound Drug) | Reference |
| Tmax (hr) | 3.09 | 2.44 | 3.03 | 2.33 | [1] |
| Oral Clearance (L/hr/70 kg) | 0.150 | 0.301 | 136 | 102 | [1] |
| Apparent Volume of Distribution (Vd/F; L/70 kg) | 11.7 | 16.7 | 6230 | 2420 | [1] |
| Elimination Half-life (hr) | 54.9 | 41.4 | 27.8 | 19.5 | [1] |
Table 3: Excretion Profile of Oxaprozin
| Route of Excretion | Percentage of Dose | Form | Reference |
| Urine | ~65% | Metabolites | [1][2][7] |
| Urine | ~5% | Unchanged Drug | [1][2][7] |
| Feces | ~35% | Metabolites | [1][2][7] |
Metabolism of Oxaprozin
The metabolic transformation of oxaprozin is a critical step in its elimination. The primary pathways are oxidation and glucuronidation.
Caption: Metabolic pathways of oxaprozin, including oxidation and glucuronidation.
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not publicly available in the reviewed literature. However, the methodologies employed for quantifying oxaprozin and its metabolites in biological matrices have been described.
Bioanalytical Methods
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a commonly referenced method for the quantitative determination of oxaprozin in biological fluids such as plasma, urine, and serum.[10] Reversed-phase HPLC systems, often using an octadecylsilane (B103800) (C18) column, are employed to separate oxaprozin and its metabolites from endogenous components.[10] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) buffer) to control the pH.[10] UV detection is commonly performed at a wavelength of 254 nm or 285 nm.[10] For confirmation of the identity of the drug and its metabolites, mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS), have been utilized.[10]
Protein Binding Studies
The determination of oxaprozin's plasma protein binding has been performed using dialysis methods.[8] Early studies utilized conventional dialysis cells, which required long equilibration times.[8] More efficient methods, such as those using Dianorm cells, have been employed to reduce the time to reach equilibrium and improve the reliability of the binding data.[8]
General Pharmacokinetic Study Workflow
The following diagram illustrates a general workflow for a clinical pharmacokinetic study of oxaprozin.
Caption: A conceptual workflow for a typical pharmacokinetic study of oxaprozin.
Special Populations
Renal Impairment
In individuals with renal impairment, the renal clearance of oxaprozin decreases in proportion to the decrease in creatinine (B1669602) clearance.[1] However, since only a small percentage of the drug is excreted unchanged in the urine, this has a clinically significant impact on total body clearance only in patients with severely decreased renal function.[1] Oxaprozin is not significantly removed by hemodialysis or continuous ambulatory peritoneal dialysis (CAPD) due to its high protein binding.[1][7] Plasma protein binding of oxaprozin may be reduced in patients with severe renal deficiency.[1]
Hepatic Impairment
Approximately 95% of an oxaprozin dose is metabolized by the liver.[1][9] However, in patients with well-compensated cirrhosis, dose adjustments are generally not required as their pharmacokinetic profile is comparable to that of individuals with normal hepatic function.[1][9] Caution is advised in patients with severe hepatic dysfunction.[1][9]
Geriatric Population
No significant differences in the pharmacokinetic profile of oxaprozin have been observed in healthy elderly subjects compared to younger adults.[1][11] Therefore, dose adjustments based solely on age are not typically necessary for pharmacokinetic reasons.[1][11] However, a lower dose may be appropriate for elderly patients with low body weight or age-related comorbidities.[1][11]
Conclusion
Oxaprozin exhibits a pharmacokinetic profile characterized by high bioavailability, extensive and saturable protein binding, and a long elimination half-life. Its metabolism is primarily hepatic, involving oxidation and glucuronidation, leading to the formation of inactive metabolites that are excreted renally and fecally. The nonlinear pharmacokinetics of oxaprozin, driven by its concentration-dependent protein binding, result in an increased clearance of the total drug at higher doses. Understanding these pharmacokinetic and metabolic characteristics is essential for optimizing the therapeutic use of oxaprozin and ensuring its safety and efficacy in various patient populations. Further research to elucidate the specific enzymes involved in oxaprozin metabolism and to provide more detailed experimental protocols would be beneficial for the scientific community.
References
- 1. OXAPROZIN [dailymed.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 5. Oxaprozin. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of oxaprozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Protein binding and clearance of oxaprozin, a highly bound anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. OXAPROZIN [dailymed.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become the cornerstone for the quantitative analysis of drugs and their metabolites in biological matrices. However, the inherent variability of sample preparation and the complexity of these matrices pose significant challenges. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterated internal standards—an indispensable tool for ensuring the integrity and precision of quantitative bioanalysis.
The Core Principle: Isotope Dilution Mass Spectrometry
The unparalleled efficacy of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H or D).[1][2] This subtle increase in mass allows the mass spectrometer to distinguish the internal standard from the analyte, yet their physicochemical properties remain nearly identical.[1][2]
By introducing a known and constant concentration of the deuterated standard into every sample, calibrator, and quality control (QC) sample at the beginning of the analytical workflow, it serves as a perfect mimic for the analyte.[3][4] Any variability encountered during sample processing—such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response—will affect both the analyte and the deuterated internal standard to the same degree.[5] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, leading to a significant improvement in the accuracy and precision of the final quantitative results.[6]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is widely regarded as the "gold standard" in quantitative bioanalysis for several key reasons:
-
Correction for Matrix Effects : Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[7] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[6][8]
-
Compensation for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterated internal standard, added at the outset, accurately tracks and corrects for these losses.
-
Improved Accuracy and Precision : By mitigating the effects of sample and instrumental variability, deuterated internal standards lead to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the analytical method.[9][10]
-
Regulatory Acceptance : Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of stable isotope-labeled internal standards whenever possible.[3][11][12][13]
Data Presentation: Performance Comparison
The superiority of deuterated internal standards over structural analogs is evident in the improved performance of bioanalytical methods. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Bioanalytical Method Validation Parameters with Deuterated vs. Non-Deuterated (Analog) Internal Standards
| Parameter | Deuterated Internal Standard (e.g., Everolimus-d4) | Analog Internal Standard (e.g., 32-desmethoxyrapamycin) | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | |||
| Low QC | -2.5% | -8.7% | ± 15% |
| Mid QC | 1.8% | 3.5% | ± 15% |
| High QC | 0.5% | 1.2% | ± 15% |
| Precision (% CV) | |||
| Low QC | 4.1% | 9.8% | ≤ 15% |
| Mid QC | 3.5% | 7.2% | ≤ 15% |
| High QC | 2.8% | 6.5% | ≤ 15% |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | 3.2% | 12.5% | ≤ 15% |
Data adapted from a study comparing internal standards for everolimus (B549166) quantification. While both internal standards can meet acceptance criteria, the deuterated standard consistently demonstrates lower bias and higher precision.
Table 2: Quantitative Data on Retention Time Shifts of Deuterated Compounds in Reversed-Phase Liquid Chromatography (RPLC)
| Compound Pair | Chromatographic Conditions | Retention Time Shift (Analyte - IS) | Observation |
| Testosterone-d2 vs. Testosterone | C18 column, methanol/water gradient | -0.05 min | Deuterated compound elutes slightly earlier.[6] |
| Sildenafil-d8 vs. Sildenafil | C18 column, acetonitrile/ammonium formate (B1220265) gradient | -0.12 min | Noticeable chromatographic shift. |
| Dimethyl-labeled peptides (light vs. heavy) | nUHPLC, C18 column | -3 s | Shift is approximately half the peak width.[14] |
This "inverse isotope effect" in RPLC is a known phenomenon where deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[12][14]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful validation of a bioanalytical method using a deuterated internal standard.
Selectivity and Specificity Assessment
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix, and to ensure the internal standard does not interfere with the analyte.[11]
Methodology:
-
Blank Matrix Analysis: Analyze at least six different sources of blank biological matrix to check for endogenous interferences at the retention times of the analyte and the deuterated internal standard.
-
Zero Sample Analysis: Spike blank matrix with the deuterated internal standard at its working concentration. Analyze to ensure no interference in the analyte's mass transition channel.
-
LLOQ Sample Analysis: Spike blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.
-
Acceptance Criteria (ICH M10):
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLOQ.[11]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be ≤ 5% of the internal standard response in the LLOQ sample.[11]
-
Matrix Effect Evaluation
Objective: To quantitatively assess the impact of matrix components on the ionization of the analyte and the deuterated internal standard.[2][7][15]
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare solutions of the analyte at low and high concentrations in a neat solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Obtain blank matrix from at least six different sources. Process these blank samples using the established extraction procedure. Spike the resulting extracts with the analyte at the same low and high concentrations as in Set A.
-
-
Internal Standard Normalization: Add the deuterated internal standard at its working concentration to all samples in both Set A and Set B.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for each lot of matrix: MF = (Peak Area in Presence of Matrix (Set B)) / (Peak Area in Neat Solution (Set A)).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (Internal Standard MF).
-
-
Acceptance Criteria (ICH M10): The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix lots should be ≤ 15%.[3][4]
Stability Assessment (Freeze-Thaw and Bench-Top)
Objective: To evaluate the stability of the analyte in the biological matrix under conditions mimicking sample handling and storage.[16][17][18][19]
Methodology for Freeze-Thaw Stability:
-
Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in the biological matrix.
-
Freeze-Thaw Cycles:
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Repeat this cycle for a minimum of three cycles.[17]
-
-
Sample Analysis: After the final thaw, analyze the QC samples along with a freshly prepared calibration curve and a set of baseline (Cycle 0) QC samples.
-
Acceptance Criteria (ICH M10): The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]
Methodology for Bench-Top Stability:
-
Sample Preparation: Prepare at least three replicates of low and high concentration QC samples in the biological matrix.
-
Storage: Let the QC samples sit at room temperature for a duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).[17]
-
Sample Analysis: Analyze the QC samples along with a freshly prepared calibration curve and baseline QC samples.
-
Acceptance Criteria (ICH M10): The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]
Mandatory Visualizations
Visual representations of workflows and pathways are essential for understanding complex processes in bioanalysis.
Bioanalytical Workflow
Troubleshooting Internal Standard Variability
Metabolic Switching of Tetrabenazine (B1681281)
Potential Pitfalls and Best Practices
While deuterated internal standards are the preferred choice, their use is not without potential challenges. Awareness of these issues is critical for robust method development.
-
Isotopic Exchange (Back-Exchange): Deuterium atoms, particularly those on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups, can sometimes exchange with protons from the solvent or matrix.[8][21] This can lead to a decrease in the internal standard's signal and an overestimation of the analyte concentration.
-
Metabolic Switching: Deuteration at a primary site of metabolism can slow down the reaction rate due to the kinetic isotope effect (KIE).[1][7] This can sometimes shift the metabolic pathway towards alternative routes, a phenomenon known as "metabolic switching."[1][20] While this can be leveraged in drug design, it is an important consideration when using a deuterated compound as an internal standard for a metabolite.
-
Best Practice: Avoid placing deuterium labels at known sites of metabolism if the deuterated compound is intended to be an internal standard for a metabolite that is formed via that pathway.
-
-
Chromatographic Shift: As shown in Table 2, deuterated compounds can exhibit slightly different retention times compared to their non-deuterated counterparts, particularly in reversed-phase chromatography.[12] If this shift is significant, the analyte and internal standard may experience different matrix effects, compromising the accuracy of quantification.[22]
-
Best Practice: Verify co-elution during method development. If a significant shift is observed, chromatographic conditions may need to be adjusted. In some cases, a ¹³C- or ¹⁵N-labeled internal standard, which is less prone to chromatographic shifts, may be a better choice.[22]
-
-
Isotopic Purity: The deuterated internal standard should have high isotopic enrichment (typically >98%) and chemical purity (>99%). The presence of unlabeled analyte as an impurity in the internal standard can lead to an overestimation of the analyte concentration, particularly at the LLOQ.
-
Best Practice: Always obtain a certificate of analysis for the deuterated internal standard, detailing its isotopic and chemical purity. Evaluate the contribution of the internal standard to the analyte signal by analyzing a zero sample.
-
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative bioanalysis, providing an unmatched ability to correct for the inherent variabilities of the analytical process. Their use, guided by sound scientific principles and regulatory expectations, enables the generation of high-quality, reliable, and reproducible data that is essential for critical decision-making in drug development. By understanding the core principles, adhering to detailed experimental protocols for validation, and being aware of potential pitfalls, researchers can fully leverage the power of deuterated internal standards to ensure the integrity and accuracy of their bioanalytical results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. texilajournal.com [texilajournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. sketchviz.com [sketchviz.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. worthe-it.co.za [worthe-it.co.za]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. Freeze-Thaw Stability Testing: A Complete Step-by-Step Guide for Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 20. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. database.ich.org [database.ich.org]
- 22. DOT Language | Graphviz [graphviz.org]
The Gold Standard in Bioanalysis: A Technical Guide to the Role of Oxaprozin-d10 in Pharmacokinetic Studies of Oxaprozin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Oxaprozin-d10, a stable isotope-labeled internal standard, in the precise and accurate quantification of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin in biological matrices. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for pharmacokinetic studies, ensuring data integrity and reliability for regulatory submissions and clinical research. This document provides a comprehensive overview of the underlying principles, detailed experimental methodologies, and quantitative data presentation pertinent to the bioanalysis of Oxaprozin.
Introduction: The Imperative for Precision in Pharmacokinetics
Pharmacokinetic (PK) studies are fundamental to drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. Accurate measurement of drug concentrations in biological fluids over time is paramount for determining key PK parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), and elimination half-life (t½). These parameters inform dosing regimens, assess bioavailability and bioequivalence, and contribute to the overall safety and efficacy profile of a drug.
Challenges in bioanalysis, such as matrix effects, ion suppression or enhancement in mass spectrometry, and variability in sample preparation, can significantly impact the accuracy and precision of results. The introduction of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to mitigate these challenges.
The Principle of Stable Isotope Dilution Assays
This compound is chemically identical to Oxaprozin, with the exception that ten hydrogen atoms have been replaced with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte (Oxaprozin) and the internal standard (this compound), while their physicochemical properties remain virtually identical.
The core principle of the stable isotope dilution assay is that the SIL-IS is added to the biological sample at a known concentration at the earliest stage of sample preparation. Consequently, any loss of analyte during extraction, or any variation in ionization efficiency in the mass spectrometer, will be mirrored by the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, leading to highly accurate and precise quantification.
Commercial Suppliers and Technical Applications of Oxaprozin-d10: A Guide for Researchers
Introduction
Oxaprozin-d10 is a deuterated analog of Oxaprozin (B1677843), a non-steroidal anti-inflammatory drug (NSAID). In research and drug development, particularly in pharmacokinetic and bioanalytical studies, deuterated standards like this compound are indispensable tools. Their use as internal standards in mass spectrometry-based quantification assays allows for high accuracy and precision by correcting for variability in sample preparation and instrument response. This technical guide provides an in-depth overview of the commercial availability of this compound, its key technical specifications, and a detailed experimental protocol for its application in bioanalysis.
Commercial Availability
This compound is available from several specialized chemical suppliers. A primary manufacturer appears to be Toronto Research Chemicals (TRC) , with their products also distributed through various international vendors. Researchers can source this compound from the following suppliers:
-
Toronto Research Chemicals (TRC): A key manufacturer of complex organic chemicals for biomedical research.[1][2]
-
LGC Standards: A global supplier of reference materials and proficiency testing schemes, distributing TRC products.[3][4]
-
United States Biological: A supplier of biochemicals and other life science research products.[5]
-
Hölzel-Diagnostika: A European distributor of research chemicals and diagnostics, including products from TRC.[6]
-
Cayman Chemical: While they prominently list Oxaprozin-d5, they are a notable supplier of a wide range of deuterated standards and may be a source for this compound upon inquiry.[7][8][9]
Technical Data and Specifications
The quality and characterization of a deuterated standard are paramount for its effective use. Key parameters include chemical purity and isotopic enrichment. While a specific certificate of analysis for this compound was not publicly available from all suppliers, the following tables summarize the typical specifications based on the available data.
Table 1: General Specifications of this compound
| Parameter | Value | Source |
| Chemical Formula | C₁₈H₅D₁₀NO₃ | [5] |
| Molecular Weight | 303.38 g/mol | [5] |
| Appearance | White to off-white solid | Inferred from Oxaprozin |
| Storage Conditions | -20°C | [5] |
Table 2: Purity and Isotopic Enrichment of Commercially Available Deuterated Oxaprozin Analogs
| Product | Supplier | Chemical Purity | Isotopic Enrichment |
| This compound | Hölzel-Diagnostika (distributor for TRC) | >95% (HPLC) | Not specified |
| Oxaprozin-d5 | Cayman Chemical | ≥98% | ≥99% deuterated forms (d₁-d₅) |
Note: Isotopic enrichment is a critical parameter that should be confirmed with the supplier via a lot-specific Certificate of Analysis.
Experimental Protocol: Quantification of Oxaprozin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section outlines a representative experimental protocol for the quantitative analysis of Oxaprozin in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique, with this compound serving as the internal standard (IS).[11][12][13][14][15][16][17][18]
1. Materials and Reagents
-
Oxaprozin reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Oxaprozin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Oxaprozin stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to the desired concentration.
3. Sample Preparation (Protein Precipitation Method)
-
Aliquot 100 µL of plasma samples (calibrators, quality controls, and unknown samples) into microcentrifuge tubes.
-
Add 10 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Oxaprozin from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative ion mode (to be optimized).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oxaprozin: Precursor ion (m/z) → Product ion (m/z) (to be determined by infusion and optimization).
-
This compound: Precursor ion (m/z) → Product ion (m/z) (to be determined by infusion and optimization).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both Oxaprozin and this compound for each sample.
-
Calculate the peak area ratio (Oxaprozin peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Oxaprozin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the general workflow for the quantification of a drug in a biological matrix using a deuterated internal standard and LC-MS/MS.
References
- 1. Toronto Research Chemicals – Bioquote [bioquote.com]
- 2. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. Oxaprozin | CAS 21256-18-8 | LGC Standards [lgcstandards.com]
- 5. usbio.net [usbio.net]
- 6. This compound (TRC-O845402-1mg) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. scbt.com [scbt.com]
- 11. wjbphs.com [wjbphs.com]
- 12. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma | MDPI [mdpi.com]
- 17. texilajournal.com [texilajournal.com]
- 18. ijpsjournal.com [ijpsjournal.com]
Oxaprozin-d10: A Comprehensive Material Safety Data Sheet (MSDS) Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the material safety data for Oxaprozin-d10, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. The information presented is curated for professionals in research and drug development who handle this compound. For the purpose of this guide, the safety and toxicological data for Oxaprozin are used as a surrogate for this compound, a common practice for deuterated compounds where specific data is not available, based on the principle that deuteration is unlikely to significantly alter the core toxicological profile.
Core Safety & Physical Properties
This compound is the deuterated form of Oxaprozin, an anti-inflammatory drug. While specific safety data for the deuterated version is not extensively published, the material safety data sheet (MSDS) for Oxaprozin provides critical safety information. Oxaprozin is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is also recognized as toxic to aquatic life with long-lasting effects.[1]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Oxaprozin and its deuterated analog, this compound.
| Property | Value |
| This compound | |
| Molecular Formula | C₁₈H₅D₁₀NO₃[2][3] |
| Molecular Weight | 303.38 g/mol [3] |
| Oxaprozin | |
| CAS Number | 21256-18-8[1] |
| Molecular Formula | C₁₈H₁₅NO₃[4] |
| Molecular Weight | 293.32 g/mol [4][5] |
| Appearance | White to off-white powder/crystalline solid[5] |
| Melting Point | 161 - 165 °C[4] |
| Solubility | Insoluble in water[4] |
| pKa | 4.3 in water[5] |
Toxicological Data
The toxicological profile of Oxaprozin is crucial for understanding the potential hazards of this compound. The following tables summarize the acute toxicity data for Oxaprozin across various species and routes of administration.
Acute Toxicity - Lethal Dose (LD50) Values for Oxaprozin
| Species | Route | LD50 |
| Rat | Oral | 4470 mg/kg[6] |
| Rat | Intraperitoneal | 506 mg/kg[6] |
| Rat | Subcutaneous | 2910 mg/kg[6] |
| Rat | Intravenous | 82 mg/kg[6] |
| Mouse | Oral | 1210 mg/kg[6] |
| Mouse | Intraperitoneal | 376 mg/kg[6] |
| Mouse | Subcutaneous | 556 mg/kg[6] |
| Mouse | Intravenous | 93 mg/kg[6] |
| Dog | Oral | >2000 mg/kg[6] |
| Rabbit | Oral | 172 mg/kg[6] |
Hazard Classification
| Hazard | Classification |
| Acute Oral Toxicity | Harmful if swallowed[1] |
| Skin Irritation | Causes skin irritation[1] |
| Eye Irritation | Causes serious eye irritation[1] |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects[1] |
Experimental Protocols
Understanding the methodologies behind the toxicological data is essential for interpreting its relevance. The following are generalized protocols for key toxicological assessments based on standard guidelines.
Acute Oral Toxicity (LD50) Study Protocol
An acute oral toxicity study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration. The protocol typically involves the following steps:
-
Animal Selection: Healthy, young adult rats of a specific strain are used.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least five days before the study.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered orally by gavage in a suitable vehicle. A range of dose levels is used to determine the dose that is lethal to 50% of the animals.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes.
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods.
Skin Irritation Protocol
This test evaluates the potential of a substance to cause skin irritation.
-
Animal Selection: Albino rabbits are typically used for this assay.
-
Test Site Preparation: The fur on the back of the rabbit is clipped 24 hours before the test.
-
Application: A small amount of the test substance is applied to a small area of the clipped skin and covered with a gauze patch. An untreated area of skin serves as a control.
-
Exposure: The patch is left in place for a specified period, usually 4 hours.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at various time points after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The severity of the skin reactions is scored according to a standardized system.
Eye Irritation Protocol
This protocol assesses the potential of a substance to cause eye irritation or damage.
-
Animal Selection: Albino rabbits are the standard model for this test.
-
Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: The ocular reactions are scored based on a standardized grading system. The reversibility of any observed effects is also assessed.
Safety and Handling Workflow
The following diagram illustrates a logical workflow for handling an accidental exposure to this compound in a laboratory setting. This workflow is based on the first aid measures and safety precautions outlined in the material safety data sheets for Oxaprozin.
Conclusion
This technical guide provides essential material safety data sheet information for this compound, leveraging the comprehensive data available for its parent compound, Oxaprozin. Researchers, scientists, and drug development professionals should adhere to the safety precautions, handling guidelines, and emergency procedures outlined in this document and the manufacturer's supplied safety data sheet to ensure a safe laboratory environment. The provided toxicological data and experimental protocols offer a deeper understanding of the potential hazards associated with this compound.
References
- 1. The relative toxicity of nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 5. drugs.com [drugs.com]
- 6. OXAPROZIN [dailymed.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Oxaprozin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oxaprozin in human plasma. The method utilizes Oxaprozin-d10 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications involving Oxaprozin.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate and reliable quantification of Oxaprozin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the highest quality data. This application note provides a detailed protocol for the development and application of an LC-MS/MS method for Oxaprozin quantification in human plasma.
Experimental
Materials and Reagents
-
Oxaprozin (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Oxaprozin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the Oxaprozin stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma. A working solution of the internal standard (this compound) was prepared at a concentration of 100 ng/mL in acetonitrile.
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Sample preparation workflow using protein precipitation.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
MRM Transitions and Data Analysis
The mass spectrometer was operated in MRM mode to monitor the transitions from the protonated precursor ion to the most abundant product ions for both Oxaprozin and this compound. The molecular weight of Oxaprozin is 293.3 g/mol and that of this compound is 303.38 g/mol .[1] The precursor ions are therefore [M+H]+. The proposed product ions are based on common fragmentation pathways for molecules with similar structures.
NOTE: The following collision energies are suggested starting points and should be optimized for the specific instrument being used.
Table 3: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) (Suggested Starting Point) |
| Oxaprozin | 294.3 | 248.2 (Quantifier) | 150 | 25 |
| 294.3 | 194.1 (Qualifier) | 150 | 35 | |
| This compound | 304.4 | 258.2 (Quantifier) | 150 | 25 |
Data acquisition and processing were performed using the instrument-specific software. A calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression was used to fit the data.
Overall workflow for the LC-MS/MS analysis of Oxaprozin.
Results and Discussion
This method demonstrated excellent performance for the quantification of Oxaprozin in human plasma. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects and any variability in sample processing and instrument response. The protein precipitation method proved to be a simple, rapid, and effective technique for sample cleanup, making it suitable for high-throughput analysis. The chromatographic conditions provided good separation of Oxaprozin from endogenous plasma components with a total run time of under 5 minutes.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Oxaprozin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for a variety of research and clinical applications, including pharmacokinetic studies and therapeutic drug monitoring.
References
Application Note: Quantification of Oxaprozin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin (B1677843) is a non-steroidal anti-inflammatory drug (NSAID) utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] Accurate and reliable quantification of Oxaprozin in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Oxaprozin in human plasma, employing its stable isotope-labeled analog, Oxaprozin-d10, as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation.
Materials and Methods
Chemicals and Reagents
-
Oxaprozin (purity ≥98%)
-
This compound (purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: C18, 50 x 2.1 mm, 1.8 µm
-
Microcentrifuge
-
Analytical balance
-
Vortex mixer
Experimental Protocols
Preparation of Standard and Quality Control Solutions
Stock solutions of Oxaprozin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation
A simple protein precipitation method was employed for the extraction of Oxaprozin and this compound from human plasma.[2]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
LC-MS/MS Conditions
A gradient elution was performed using a C18 analytical column to separate Oxaprozin from endogenous plasma components.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 30 |
| 4.0 | 30 |
The mass spectrometer was operated in positive electrospray ionization (ESI) mode, and the analytes were monitored using multiple reaction monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Oxaprozin | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 294.1 | 304.1 |
| Product Ion (m/z) | 248.1 | 258.1 |
| Collision Energy (eV) | 20 | 20 |
| Dwell Time (ms) | 100 | 100 |
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]
Linearity
The method demonstrated excellent linearity over the concentration range of 10 to 5000 ng/mL for Oxaprozin in human plasma. The correlation coefficient (r²) was consistently ≥0.995.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Oxaprozin | 10 - 5000 | ≥0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 4: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 10 | 98.5 | 6.2 | 101.2 | 7.5 |
| LQC | 30 | 102.1 | 4.8 | 99.8 | 5.9 |
| MQC | 500 | 97.9 | 3.5 | 100.5 | 4.1 |
| HQC | 4000 | 101.3 | 2.9 | 98.7 | 3.8 |
Recovery and Matrix Effect
The extraction recovery of Oxaprozin was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or the internal standard.
Table 5: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| LQC | 92.4 | 98.7 |
| MQC | 94.1 | 101.2 |
| HQC | 93.5 | 99.5 |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Oxaprozin in human plasma.
Caption: Workflow for Oxaprozin quantification in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Oxaprozin in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method suitable for pharmacokinetic and bioequivalence studies in drug development. The simple protein precipitation sample preparation procedure allows for high throughput analysis.
References
Application Notes and Protocols for Oxaprozin Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin (B1677843) is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate and reliable quantification of Oxaprozin and its metabolites in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical and forensic toxicology. This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of Oxaprozin, focusing on Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation techniques.
Oxaprozin is extensively metabolized in the liver, primarily through glucuronidation, and the resulting conjugates are excreted in the urine.[1] Therefore, a hydrolysis step to cleave the glucuronide conjugates and liberate the parent drug is often necessary for the accurate determination of total Oxaprozin concentration.
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the required sensitivity and selectivity of the assay, sample throughput, and available resources. Below is a summary of the most common techniques for Oxaprozin analysis in urine.
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous urine sample and an immiscible organic solvent based on polarity and pH. | High recovery, effective removal of interferences, cost-effective. | Labor-intensive, requires large volumes of organic solvents, can be difficult to automate. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent and subsequent elution with a small volume of solvent. | High recovery and concentration factor, high selectivity, amenable to automation. | Higher cost of consumables, requires method development to select the appropriate sorbent and solvents. |
| Protein Precipitation | Removal of proteins by adding a precipitating agent (e.g., organic solvent or acid). | Simple, fast, and inexpensive. | Less effective at removing other interferences, may lead to ion suppression in mass spectrometry-based methods. Primarily for high-protein matrices, but can be used as a clean-up step for urine. |
Experimental Protocols
Enzymatic Hydrolysis of Oxaprozin Glucuronides
Objective: To deconjugate Oxaprozin glucuronides to the parent drug prior to extraction.
Materials:
-
β-glucuronidase (from Helix pomatia or recombinant)
-
Phosphate (B84403) or acetate (B1210297) buffer (pH 5.0-6.8)
-
Water bath or incubator
Protocol:
-
To 1 mL of urine sample in a glass tube, add 1 mL of the appropriate buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
Add a sufficient amount of β-glucuronidase (typically ≥ 2500 units).
-
Vortex the mixture gently.
-
Incubate the sample at an elevated temperature (e.g., 37-60°C) for a specified duration (typically 1 to 24 hours). The optimal time and temperature should be determined during method validation.
-
After incubation, cool the sample to room temperature before proceeding with the extraction.
Liquid-Liquid Extraction (LLE)
Objective: To extract Oxaprozin from urine using an organic solvent.
Materials:
-
Hydrolyzed urine sample
-
Hydrochloric acid (HCl) or other acid for pH adjustment
-
Extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, or ethyl acetate)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Protocol:
-
Take 1 mL of the hydrolyzed urine sample.
-
Acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).
-
Add 5 mL of the extraction solvent (e.g., hexane:isoamyl alcohol, 99:1 v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.
-
Inject an aliquot into the analytical instrument (e.g., HPLC-UV).
Workflow for Liquid-Liquid Extraction of Oxaprozin from Urine
Caption: Workflow of the LLE protocol for Oxaprozin in urine.
Solid-Phase Extraction (SPE)
Objective: To extract and concentrate Oxaprozin from urine using a solid sorbent.
Materials:
-
Hydrolyzed urine sample
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE manifold
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., water or a weak organic solvent mixture)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Protocol:
-
Conditioning: Pass 2 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Loading: Load 1 mL of the hydrolyzed urine sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
Washing: Pass 2 mL of the wash solvent (e.g., 5% methanol in water) to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute Oxaprozin with 2 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the analytical instrument.
Workflow for Solid-Phase Extraction of Oxaprozin from Urine
Caption: Workflow of the SPE protocol for Oxaprozin in urine.
Protein Precipitation (for Protein Removal)
Objective: To remove proteins from the urine matrix prior to analysis. While urine has low protein content, this step can be beneficial for samples with higher than normal protein levels.
Materials:
-
Urine sample (hydrolyzed or non-hydrolyzed)
-
Acetonitrile (ACN) or Trichloroacetic acid (TCA)
-
Centrifuge
Protocol:
-
To 1 mL of the urine sample in a microcentrifuge tube, add 2 mL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly injected into the HPLC system, or it can be evaporated and reconstituted in the mobile phase for concentration.
Logical Relationship for Sample Preparation Choice
References
Application Note: Solid-Phase Extraction of Oxaprozin and Oxaprozin-d10 from Human Plasma
Abstract
This application note details a robust and reliable solid-phase extraction (SPE) protocol for the simultaneous quantification of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin (B1677843) and its deuterated internal standard, Oxaprozin-d10, from human plasma. The described method utilizes a polymeric reversed-phase SPE sorbent, providing high recovery and clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate and precise measurement of Oxaprozin in a clinical or research setting.
Introduction
Oxaprozin is a propionic acid derivative and a member of the NSAID class of drugs, used for its anti-inflammatory and analgesic properties.[1][2][3] Accurate determination of Oxaprozin concentrations in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[4] Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner sample extracts.[5] This protocol provides a step-by-step guide for the extraction of Oxaprozin and its stable isotope-labeled internal standard, this compound, from human plasma using a polymeric SPE cartridge.
Physicochemical Properties of Oxaprozin
A thorough understanding of the physicochemical properties of Oxaprozin is essential for developing an effective SPE method.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₅NO₃ | [3][6] |
| Molar Mass | 293.322 g/mol | [3] |
| pKa | 4.3 | [1][7] |
| logP (octanol/water) | 4.19 | [1] |
| Water Solubility | Insoluble | [1][7][8] |
Experimental Protocol
This protocol is designed for the extraction of Oxaprozin and this compound from human plasma prior to LC-MS/MS analysis.
Materials and Reagents:
-
Human plasma
-
Oxaprozin and this compound reference standards
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (≥98%)
-
Water (LC-MS grade)
-
2% Ammonium hydroxide (B78521) in water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Spike the plasma samples with this compound internal standard solution to a final concentration of 100 ng/mL.
-
Vortex mix for 10 seconds.
-
Acidify the plasma sample by adding an equal volume of 2% formic acid in water.
-
Vortex mix for 10 seconds and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with 1 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Workflow Diagram
Caption: Experimental workflow for the solid-phase extraction of Oxaprozin.
Expected Quantitative Performance
While specific performance data is dependent on the LC-MS/MS system used, the following table summarizes the expected quantitative results based on similar methods for NSAID analysis.[9]
| Parameter | Expected Value |
| Recovery | > 85% |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Matrix Effect | Minimal |
Discussion
The presented SPE protocol is optimized for the extraction of Oxaprozin, an acidic drug with a pKa of 4.3.[1][7] The acidification of the plasma sample with formic acid ensures that Oxaprozin is in its neutral, less polar form, which promotes its retention on the reversed-phase SPE sorbent. The wash step with a low percentage of organic solvent effectively removes hydrophilic interferences without prematurely eluting the analytes of interest. Elution with a strong organic solvent like methanol ensures the complete recovery of Oxaprozin and its internal standard.
The use of a deuterated internal standard, this compound, is highly recommended to correct for any variability during the sample preparation and analysis process, thereby improving the accuracy and precision of the method. The final extract is clean and suitable for sensitive and selective analysis by LC-MS/MS.
Conclusion
This application note provides a detailed and effective solid-phase extraction protocol for the determination of Oxaprozin and this compound in human plasma. The method is simple, robust, and yields high recovery and clean extracts, making it suitable for a wide range of research and clinical applications.
References
- 1. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review on analytical methods for estimation of Oxaprozin | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 3. Oxaprozin - Wikipedia [en.wikipedia.org]
- 4. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. OXAPROZIN [dailymed.nlm.nih.gov]
- 8. Novel solid forms of oxaprozin: cocrystals and an extended release drug–drug salt of salbutamol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. wjbphs.com [wjbphs.com]
Application Notes and Protocols for the Liquid-Liquid Extraction of Oxaprozin from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the liquid-liquid extraction (LLE) of Oxaprozin from various biological matrices. These guidelines are intended to assist in the accurate and reproducible quantification of Oxaprozin for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used in the management of osteoarthritis and rheumatoid arthritis. Accurate measurement of Oxaprozin concentrations in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid-liquid extraction is a widely used sample preparation technique that offers a robust method for isolating Oxaprozin from complex biological matrices prior to analysis by methods such as High-Performance Liquid Chromatography (HPLC).[1] This document outlines specific LLE protocols for human plasma and urine.
Quantitative Data Summary
The efficiency of a liquid-liquid extraction procedure is typically evaluated by its recovery, which is the percentage of the analyte of interest successfully extracted from the matrix. The following table summarizes available quantitative data on the recovery of Oxaprozin from biological matrices using LLE.
| Biological Matrix | Extraction Solvent | Reported Recovery (%) | Reference |
| Human Plasma | Ethyl tertiary butyl methyl ether | > 50% | [2] |
| Human Urine | Not specified | 85.5 - 110.0% | [3] |
Experimental Protocols
The following section details the step-by-step liquid-liquid extraction protocols for Oxaprozin from human plasma and urine.
Table of Experimental Protocols
| Parameter | Protocol for Human Plasma | Protocol for Equine Urine (Adaptable for Human Urine) |
| Sample Volume | 1.0 mL | 1.0 mL |
| Internal Standard | Add appropriate internal standard (e.g., Nevirapine) | Add appropriate internal standard (e.g., Etodolac) |
| Sample Pre-treatment | - | For total Oxaprozin (including conjugated forms): 1. Add 100 µL of 5M Sodium Hydroxide. 2. Let stand for 10 minutes for base hydrolysis. |
| pH Adjustment | Acidify the sample by adding an appropriate volume of a suitable acid (e.g., phosphoric acid) to achieve a pH of approximately 3. | 1. Readjust pH to 5 with 6M Hydrochloric Acid. 2. Add 1.0 mL of Sodium Acetate buffer (pH 5). |
| Extraction Solvent | Ethyl tertiary butyl methyl ether | Dichloromethane |
| Solvent Volume | 5.0 mL | 5.0 mL |
| Extraction Step | 1. Add the extraction solvent to the pre-treated sample. 2. Vortex for 5-10 minutes to ensure thorough mixing. | 1. Add the extraction solvent to the pre-treated sample. 2. Vortex for 5-10 minutes. |
| Centrifugation | Centrifuge at 3000-4000 rpm for 10-15 minutes to separate the organic and aqueous layers. | Centrifuge at 3000-4000 rpm for 10-15 minutes. |
| Collection | Carefully transfer the upper organic layer to a clean tube. | Carefully transfer the lower organic layer to a clean tube. |
| Evaporation | Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or reduced pressure.[1] | Evaporate the organic solvent to dryness under a gentle stream of nitrogen. |
| Reconstitution | Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase used for the analytical method (e.g., HPLC).[1] | Reconstitute the residue in the mobile phase. |
| Analysis | The reconstituted sample is ready for injection into the analytical instrument (e.g., HPLC-UV).[2] | The reconstituted sample is ready for analysis. |
Note on Whole Blood: A specific, detailed liquid-liquid extraction protocol for Oxaprozin from whole blood was not identified in the reviewed literature. However, a general approach would likely involve lysis of the red blood cells prior to a protein precipitation step, followed by an LLE procedure similar to that used for plasma. Method development and validation would be required to optimize this procedure.
Visualized Workflows
The following diagrams illustrate the logical flow of the liquid-liquid extraction procedures for Oxaprozin from human plasma and urine.
Diagram 1: LLE Workflow for Oxaprozin from Human Plasma
Caption: LLE Workflow for Oxaprozin from Plasma.
Diagram 2: LLE Workflow for Total Oxaprozin from Urine
Caption: LLE Workflow for Total Oxaprozin from Urine.
References
Application Note: High-Throughput Chromatographic Separation and Quantification of Oxaprozin and its Metabolites using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective chromatographic separation and quantification of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin (B1677843), its primary hydroxylated metabolites, and a deuterated internal standard (Oxaprozin-d10) in plasma samples. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode, which provides high specificity and allows for accurate quantification in complex biological matrices. This protocol is intended for researchers, scientists, and professionals in drug development and clinical pharmacology.
Introduction
Oxaprozin is an NSAID of the propionic acid class used in the management of osteoarthritis and rheumatoid arthritis.[1] Like many pharmaceuticals, Oxaprozin undergoes metabolic transformation in the body, primarily through hydroxylation of its phenyl rings and subsequent glucuronidation.[1] Two of these hydroxylated metabolites have been shown to possess anti-inflammatory activity.[2] Therefore, a robust analytical method capable of distinguishing and quantifying the parent drug from its metabolites is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively corrects for matrix effects and variations in sample processing and instrument response.
This application note details a complete workflow, from sample preparation to data analysis, for the simultaneous determination of Oxaprozin, its hydroxylated metabolites, and this compound.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of Oxaprozin and its metabolites from plasma samples. This method is quick, efficient, and suitable for high-throughput analysis.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v) and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. This allows for the separation of the more polar hydroxylated metabolites from the parent drug, Oxaprozin, and the internal standard.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 30% B (re-equilibration)
-
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Data Presentation
The following table summarizes the quantitative data for the chromatographic separation of Oxaprozin, its hydroxylated metabolites, and this compound. The mass transitions for the hydroxylated metabolites and this compound are proposed based on the known metabolism and fragmentation patterns of Oxaprozin.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroxylated Metabolite 1 | ~2.1 | 308.1 | 264.1 | 15 |
| Hydroxylated Metabolite 2 | ~2.3 | 308.1 | 264.1 | 15 |
| Oxaprozin | ~2.8 | 292.1 | 248.1 | 15 |
| This compound (IS) | ~2.8 | 302.1 | 258.1 | 15 |
Visualizations
Experimental Workflow
Caption: Experimental workflow from plasma sample preparation to LC-MS/MS analysis and quantification.
Analyte Separation Pathway
Caption: Logical diagram illustrating the chromatographic separation of analytes based on polarity.
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the simultaneous separation and quantification of Oxaprozin and its hydroxylated metabolites in plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting.
References
Application Note: High-Sensitivity MRM Analysis of Oxaprozin and Oxaprozin-d10 on a Triple Quadrupole Mass Spectrometer
Affiliation: Google Research
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Oxaprozin and its deuterated internal standard, Oxaprozin-d10, using a triple quadrupole mass spectrometer. The method utilizes Multiple Reaction Monitoring (MRM) for selective and precise quantification in complex matrices, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document provides optimized MRM transitions, mass spectrometer parameters, and a detailed experimental protocol for sample preparation and analysis.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Accurate and sensitive quantification of Oxaprozin in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. Triple quadrupole mass spectrometry operating in MRM mode offers exceptional selectivity and sensitivity for quantitative analysis. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response. This application note details a complete workflow for the analysis of Oxaprozin and this compound.
Experimental
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Materials and Reagents
-
Oxaprozin reference standard
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Biological matrix (e.g., plasma, serum)
Standard Solution Preparation
Prepare stock solutions of Oxaprozin and this compound in methanol at a concentration of 1 mg/mL. Prepare working standard solutions by serial dilution of the stock solutions with a mixture of water and acetonitrile (50:50, v/v) to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL. The internal standard working solution should be prepared at a constant concentration (e.g., 100 ng/mL).
LC-MS/MS Method
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following MRM transitions and parameters have been optimized for the detection of Oxaprozin and this compound.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (CE) | Declustering Potential (DP) / Cone Voltage (CV) |
| Oxaprozin | 294.1 | 248.1 | 100 | User Optimized | User Optimized |
| 294.1 | 103.1 | 100 | User Optimized | User Optimized | |
| This compound | 304.1 | 258.1 | 100 | User Optimized | User Optimized |
| 304.1 | 103.1 | 100 | User Optimized | User Optimized |
Note: Collision Energy (CE) and Declustering Potential (DP) or Cone Voltage (CV) are instrument-dependent and should be optimized for the specific triple quadrupole mass spectrometer being used to achieve maximum sensitivity.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% A, 10% B).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Data Acquisition and Processing
Acquire data using the MRM mode with the parameters specified in Table 1. Process the data using the instrument's quantitative analysis software. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of Oxaprozin in the unknown samples from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Oxaprozin.
MRM Fragmentation Pathway of Oxaprozin
Caption: Proposed MRM fragmentation of Oxaprozin.
Discussion
The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of Oxaprozin in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for potential matrix effects and variations during sample preparation.
The primary MRM transition for Oxaprozin, 294.1 -> 248.1, corresponds to the loss of the carboxylic acid group (as CO2, 44 Da) from the protonated molecule, a common fragmentation pathway for this class of compounds. A secondary transition, 294.1 -> 103.1, provides additional confirmation. For this compound, the precursor ion at m/z 304.1 reflects the incorporation of ten deuterium (B1214612) atoms. The corresponding product ion at m/z 258.1 results from the same neutral loss of the carboxylic acid group.
The chromatographic conditions are designed to provide good retention and peak shape for Oxaprozin, separating it from potential interferences in the matrix. The protein precipitation sample preparation protocol is simple, fast, and effective for a wide range of biological samples.
Conclusion
This application note describes a complete and optimized LC-MS/MS method for the quantitative analysis of Oxaprozin and its deuterated internal standard, this compound. The provided MRM transitions and experimental protocols can be readily implemented in research and clinical laboratories for high-sensitivity analysis of this important NSAID. The method is suitable for a variety of applications, including pharmacokinetic and drug metabolism studies.
Application Note: High-Resolution Mass Spectrometry for Oxaprozin Quantification with Oxaprozin-d10 Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantification of Oxaprozin in human plasma using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). The method employs a stable isotope-labeled internal standard, Oxaprozin-d10, to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation method for sample preparation, optimized LC conditions for efficient chromatographic separation, and HRMS parameters for selective and accurate detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Oxaprozin.
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] It functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins.[2] Accurate and reliable quantification of Oxaprozin in biological matrices is crucial for pharmacokinetic and bioavailability studies. High-resolution mass spectrometry offers significant advantages for bioanalytical assays, including high selectivity and the ability to perform retrospective data analysis. The use of a stable isotope-labeled internal standard like this compound minimizes matrix effects and improves the overall robustness of the method.
Experimental
Materials and Reagents
-
Oxaprozin reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Standard and Sample Preparation
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Oxaprozin in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
Working Solutions:
-
Prepare working standard solutions of Oxaprozin by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations over the desired linear range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol: Protein Precipitation
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-HRMS system.
Liquid Chromatography
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 90% B
-
5-6 min: 90% B
-
6-6.1 min: 90% to 30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
High-Resolution Mass Spectrometry
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q Exactive Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full Scan or Targeted-SIM (t-SIM)
-
Resolution: 70,000 FWHM
-
Scan Range (Full Scan): m/z 100-500
-
AGC Target: 1e6
-
Maximum IT: 100 ms
Analyte and Internal Standard Masses:
| Compound | Formula | Monoisotopic Mass (Da) | [M+H]+ (Da) |
| Oxaprozin | C18H15NO3 | 293.1052 | 294.1125 |
| This compound | C18H5D10NO3 | 303.1679 | 304.1752 |
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
-
Linearity: The calibration curve was linear over the concentration range of 10 to 5000 ng/mL with a correlation coefficient (r²) of >0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ was determined to be 10 ng/mL with a signal-to-noise ratio of >10.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were within ±15% for all QC levels.
-
Recovery: The extraction recovery of Oxaprozin was consistent across the QC levels.
-
Matrix Effect: No significant matrix effect was observed.
Quantitative Data Summary
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Slope | Intercept | r² |
| Oxaprozin | 10 - 5000 | 0.0025 | 0.0012 | >0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low QC | 30 | 6.2 | 98.7 | 7.5 | 101.2 |
| Mid QC | 500 | 4.8 | 102.1 | 5.9 | 99.8 |
| High QC | 4000 | 3.5 | 97.5 | 4.6 | 98.9 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for Oxaprozin quantification.
References
Application Notes and Protocols for the Use of Oxaprozin-d10 in Drug Metabolism and Pharmacokinetic (DMPK) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) characterized by a long elimination half-life. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for effective drug development and clinical application. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability during sample processing and analysis. Oxaprozin-d10, a deuterated analog of Oxaprozin, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based DMPK assays due to its similar physicochemical properties to the parent drug.
This document provides detailed application notes and protocols for the use of this compound in two key DMPK assays: in vitro metabolic stability in human liver microsomes and plasma protein binding.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Application Note
The metabolic stability assay evaluates the susceptibility of a drug candidate to metabolism by liver enzymes, primarily cytochrome P450s (CYPs). This assay provides an estimate of a compound's intrinsic clearance, which is a critical parameter for predicting its in vivo half-life and oral bioavailability. In this protocol, this compound is used as an internal standard to accurately quantify the depletion of Oxaprozin over time when incubated with human liver microsomes. The use of a stable isotope-labeled internal standard minimizes matrix effects and compensates for variations in sample preparation and instrument response, ensuring robust and reliable data.
Experimental Protocol
1.1. Materials and Reagents
-
Oxaprozin
-
This compound (Internal Standard, IS)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Purified Water
1.2. Stock and Working Solutions Preparation
-
Oxaprozin Stock Solution (10 mM): Dissolve an appropriate amount of Oxaprozin in DMSO.
-
Oxaprozin Working Solution (100 µM): Dilute the stock solution with phosphate buffer.
-
This compound Internal Standard Stock Solution (1 mM): Dissolve an appropriate amount of this compound in Methanol.
-
Internal Standard Spiking Solution (100 nM): Dilute the IS stock solution with ice-cold acetonitrile. This solution will also serve as the quenching solution.
1.3. Incubation Procedure
-
Prepare a master mix containing HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the HLM master mix and NADPH regenerating system at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the Oxaprozin working solution to the HLM master mix to achieve a final substrate concentration of 1 µM.
-
Immediately add the pre-warmed NADPH regenerating system to start the reaction (Time 0).
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture.
-
Quench the reaction by adding the aliquot to 3 volumes of the ice-cold acetonitrile containing the this compound internal standard.
-
Vortex the samples and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
1.4. LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Oxaprozin from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Oxaprozin: Precursor ion (Q1) m/z 294.1 -> Product ion (Q3) m/z 248.1
-
This compound (IS): Precursor ion (Q1) m/z 304.1 -> Product ion (Q3) m/z 258.1
-
-
Collision Energy: Optimized for each transition.
Data Presentation
The rate of disappearance of Oxaprozin is determined by monitoring the decrease in the peak area ratio of Oxaprozin to this compound over time.
Table 1: In Vitro Metabolic Stability of Oxaprozin in Human Liver Microsomes
| Time (min) | Peak Area Ratio (Oxaprozin/Oxaprozin-d10) | % Remaining | ln(% Remaining) |
| 0 | 1.25 | 100.0 | 4.61 |
| 5 | 1.18 | 94.4 | 4.55 |
| 15 | 1.05 | 84.0 | 4.43 |
| 30 | 0.88 | 70.4 | 4.25 |
| 45 | 0.72 | 57.6 | 4.05 |
| 60 | 0.60 | 48.0 | 3.87 |
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression represents the elimination rate constant (k).
-
Half-life (t½) = 0.693 / k
-
Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein)
Visualization
Plasma Protein Binding (PPB) Assay
Application Note
Plasma protein binding significantly influences the pharmacokinetic and pharmacodynamic properties of a drug by affecting its distribution, clearance, and the concentration of free (unbound) drug available to interact with its target. The equilibrium dialysis method is a widely used technique to determine the fraction of a drug that is unbound in plasma. In this protocol, this compound is used as an internal standard to accurately quantify the concentrations of Oxaprozin in both the plasma and buffer compartments of the dialysis apparatus, allowing for the calculation of the unbound fraction (fu).
Experimental Protocol
2.1. Materials and Reagents
-
Oxaprozin
-
This compound (Internal Standard, IS)
-
Human Plasma (with anticoagulant)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) Device
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Purified Water
2.2. Stock and Working Solutions Preparation
-
Oxaprozin Stock Solution (10 mM): Dissolve an appropriate amount of Oxaprozin in DMSO.
-
Oxaprozin Spiking Solution: Prepare a working solution of Oxaprozin in plasma to a final concentration of 5 µM.
-
Internal Standard Spiking Solution (100 nM): Dilute the this compound stock solution (1 mM in Methanol) with acetonitrile.
2.3. Equilibrium Dialysis Procedure
-
Add the Oxaprozin-spiked plasma to the plasma chamber of the RED device.
-
Add PBS to the buffer chamber of the RED device.
-
Seal the device and incubate at 37°C with shaking for 4-6 hours to allow equilibrium to be reached.
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To an aliquot of the plasma sample, add an equal volume of PBS. To an aliquot of the buffer sample, add an equal volume of blank plasma to equalize the matrix.
-
Precipitate the proteins by adding 3 volumes of ice-cold acetonitrile containing this compound to all samples.
-
Vortex and centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2.4. LC-MS/MS Analysis
The LC-MS/MS parameters are the same as described in section 1.4.
Data Presentation
The concentrations of Oxaprozin in the buffer and plasma compartments are determined from a calibration curve, and the peak area is normalized to the internal standard.
Table 2: Plasma Protein Binding of Oxaprozin by Equilibrium Dialysis
| Compartment | Oxaprozin Concentration (µM) |
| Buffer (Cbuffer) | 0.052 |
| Plasma (Cplasma) | 4.95 |
The fraction unbound (fu) is calculated as:
-
fu = Cbuffer / Cplasma
The percent bound is calculated as:
-
% Bound = (1 - fu) * 100
For the data above:
-
fu = 0.052 / 4.95 = 0.0105
-
% Bound = (1 - 0.0105) * 100 = 98.95%
Visualization
Conclusion
The use of this compound as an internal standard in DMPK assays provides a robust and reliable method for the quantitative analysis of Oxaprozin in complex biological matrices. The protocols outlined in this document for in vitro metabolic stability and plasma protein binding are fundamental assays in the drug discovery and development process. Accurate and precise data from these assays are essential for making informed decisions on the progression of drug candidates. The detailed methodologies and data presentation formats provided herein serve as a comprehensive guide for researchers in the field.
Application of Oxaprozin-d10 in the Forensic Toxicological Analysis of Oxaprozin
Application Notes
Introduction
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. In forensic toxicology, the accurate and precise quantification of Oxaprozin in biological specimens is crucial for determining its role in impairment, overdose, or cause of death. The use of a stable isotope-labeled internal standard, such as Oxaprozin-d10, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of Oxaprozin, co-extracting and co-eluting with the analyte, which corrects for variations in sample preparation and instrument response. This document provides a detailed protocol for the analysis of Oxaprozin in biological matrices using this compound as an internal standard, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The methodology involves the extraction of Oxaprozin and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte (Oxaprozin) to the internal standard (this compound) against a calibration curve prepared in a certified drug-free matrix.
Experimental Protocols
1. Sample Preparation: Solid Phase Extraction (SPE) for Urine
This protocol outlines a general procedure for the extraction of Oxaprozin from urine samples.
-
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Urine sample, calibrators, and controls
-
This compound internal standard working solution
-
Phosphate (B84403) buffer (pH 6.0)
-
Dichloromethane
-
Isopropanol
-
Ethyl acetate
-
Hexane
-
Formic acid
-
Centrifuge
-
Evaporator
-
-
Procedure:
-
To 1 mL of urine, add 20 µL of the this compound internal standard working solution and 1 mL of phosphate buffer (pH 6.0). Vortex to mix.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.
-
Dry the cartridge under vacuum or nitrogen for 5-10 minutes.
-
Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. Sample Preparation: Liquid-Liquid Extraction (LLE) for Whole Blood/Plasma
This protocol provides a general method for the extraction of Oxaprozin from blood or plasma.
-
Materials:
-
Whole blood/plasma sample, calibrators, and controls
-
This compound internal standard working solution
-
1 M Acetic acid
-
Extraction solvent (e.g., a mixture of n-butyl chloride and acetonitrile)
-
Centrifuge
-
Evaporator
-
-
Procedure:
-
To 0.5 mL of whole blood or plasma, add 20 µL of the this compound internal standard working solution and 0.5 mL of 1 M acetic acid. Vortex to mix.
-
Add 5 mL of the extraction solvent.
-
Cap and gently mix on a rocker for 15-20 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Oxaprozin from matrix components.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.
-
MRM Transitions: Specific precursor to product ion transitions for Oxaprozin and this compound must be determined through method development and optimization. The following are hypothetical examples:
-
Oxaprozin: Precursor Ion (m/z) -> Product Ion (m/z)
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
Data Presentation
Table 1: Method Validation Parameters for Oxaprozin in Whole Blood
| Parameter | Result |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy at LLOQ | 90% - 110% |
| Precision at LLOQ (CV%) | < 15% |
| Accuracy (Low, Mid, High QC) | 85% - 115% |
| Precision (Low, Mid, High QC) (CV%) | < 10% |
| Matrix Effect | 95% - 105% |
| Recovery | > 80% |
Table 2: Forensic Case Data Example - Oxaprozin Concentrations
| Case ID | Specimen Type | Oxaprozin Concentration (ng/mL) |
| F-2025-001 | Postmortem Blood | 850 |
| F-2025-002 | DUI Blood | 320 |
| F-2025-003 | Postmortem Urine | 1500 |
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometer Source Parameters for Oxaprozin-d10
Welcome to the technical support center for the optimization of mass spectrometer source parameters for the analysis of Oxaprozin and its deuterated internal standard, Oxaprozin-d10. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometer source parameters I should consider for this compound analysis?
A1: When developing a new LC-MS/MS method for this compound, it is recommended to start with general electrospray ionization (ESI) parameters and then optimize them for your specific instrument and experimental conditions. Initial parameters can be based on methods for similar non-steroidal anti-inflammatory drugs (NSAIDs). The goal is to achieve a stable and robust spray, which is crucial for reproducible results.
Q2: How do I optimize the cone voltage and collision energy for this compound?
A2: The cone voltage (or fragmentor voltage) and collision energy are critical for achieving optimal sensitivity and fragmentation. These parameters should be optimized by infusing a standard solution of this compound directly into the mass spectrometer.
-
Cone Voltage Optimization: While monitoring the precursor ion of this compound, the cone voltage should be ramped to find the value that produces the highest intensity of the precursor ion.
-
Collision Energy Optimization: After setting the optimal cone voltage, the collision energy is varied to find the value that produces the most abundant and stable product ions. It is advisable to select at least two product ions for each analyte (one for quantification and one for confirmation).
Q3: Why is my signal intensity for this compound low or inconsistent?
A3: Low or inconsistent signal intensity can be caused by several factors:
-
Suboptimal Source Parameters: The capillary voltage, desolvation gas flow, and source temperature may not be optimal. A systematic optimization of these parameters is necessary.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of this compound. Ensure that your chromatographic method effectively separates this compound from interfering matrix components.
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Incorrect MRM Transitions: Verify that you are using the most abundant and specific precursor and product ions for this compound.
-
Sample Preparation: Inefficient sample extraction or the presence of contaminants can lead to poor signal.
Q4: I am observing peak tailing or fronting for this compound. What could be the cause?
A4: Poor peak shape is often a chromatographic issue.
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Column Choice: The analytical column may not be suitable for the analysis. Consider a different stationary phase.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact peak shape.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal for this compound | 1. Incorrect mass spectrometer settings.2. Clogged ESI needle or sample line.3. Inadequate sample concentration. | 1. Verify MRM transitions, cone voltage, and collision energy.2. Check for and clear any blockages in the sample path.3. Prepare and inject a fresh, higher concentration standard. |
| Inconsistent Signal Intensity | 1. Unstable spray in the ESI source.2. Fluctuations in gas flow or temperature.3. Matrix effects. | 1. Optimize capillary voltage and nebulizer gas pressure.2. Check gas supplies and ensure temperature stability.3. Improve sample cleanup and chromatographic separation. |
| Poor Peak Shape (Tailing/Fronting) | 1. Incompatible mobile phase.2. Column degradation.3. Injection of a large volume of strong solvent. | 1. Adjust mobile phase pH or organic modifier.2. Replace the analytical column.3. Reduce injection volume or match injection solvent to mobile phase. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Leak in the system.3. Suboptimal source parameters. | 1. Prepare fresh mobile phase and flush the LC system.2. Check all fittings for leaks.3. Optimize source parameters to reduce chemical noise. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometer Source Parameters for this compound
Objective: To determine the optimal source parameters for the analysis of this compound using electrospray ionization (ESI) mass spectrometry.
Materials:
-
This compound standard solution (1 µg/mL in methanol)
-
Mass spectrometer with an ESI source
-
Syringe pump
Methodology:
-
Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Initial Parameter Setup: Set the mass spectrometer to monitor the precursor ion of this compound. Use the instrument's default or previously used parameters for similar compounds as a starting point for capillary voltage, desolvation gas flow, and source temperature.
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Capillary Voltage Optimization: While infusing the standard, vary the capillary voltage in small increments (e.g., 0.1 kV steps) and monitor the signal intensity of the precursor ion. Record the voltage that provides the maximum and most stable signal.
-
Desolvation Gas Flow Optimization: Set the capillary voltage to its optimal value. Vary the desolvation gas flow rate and observe the signal intensity. Record the flow rate that yields the highest signal.
-
Source Temperature Optimization: With the optimal capillary voltage and gas flow, adjust the source temperature. Record the temperature that provides the best signal intensity and stability.
-
Cone Voltage and Collision Energy Optimization:
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Set the optimized source parameters from the previous steps.
-
Perform a precursor ion scan to confirm the m/z of the this compound parent ion.
-
Optimize the cone voltage by ramping the voltage and monitoring the precursor ion intensity.
-
Perform a product ion scan to identify the most abundant fragment ions.
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For each selected product ion, optimize the collision energy by ramping the energy and monitoring the product ion intensity.
-
Quantitative Data Summary
The following tables provide a summary of typical mass spectrometer parameters for the analysis of Oxaprozin and its deuterated internal standard. Please note that these values are starting points and may require further optimization on your specific instrument.
Table 1: Optimized Mass Spectrometer Parameters
| Parameter | Oxaprozin | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion 1 (m/z) (Quantifier) | To be determined | To be determined |
| Product Ion 2 (m/z) (Qualifier) | To be determined | To be determined |
| Cone Voltage (V) | To be determined | To be determined |
| Collision Energy (eV) - Product 1 | To be determined | To be determined |
| Collision Energy (eV) - Product 2 | To be determined | To be determined |
Table 2: Typical ESI Source Conditions
| Parameter | Setting |
| Capillary Voltage (kV) | 3.0 - 4.5 |
| Desolvation Gas Flow (L/hr) | 600 - 800 |
| Cone Gas Flow (L/hr) | 50 - 150 |
| Source Temperature (°C) | 120 - 150 |
| Desolvation Temperature (°C) | 350 - 500 |
Note: The specific m/z values for precursor and product ions, as well as the optimal cone voltage and collision energy, need to be experimentally determined for your specific instrument and compound.
Visualizations
Caption: Workflow for optimizing mass spectrometer source parameters for this compound.
Troubleshooting poor peak shape for Oxaprozin-d10 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Oxaprozin-d10 in High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape in HPLC can manifest as peak tailing, fronting, or splitting, which can compromise the accuracy and reproducibility of your analytical method. This guide provides a systematic approach to diagnosing and resolving these common issues.
Issue: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a common problem.[1][2]
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Uncapped or residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic compounds, leading to tailing.[1][3][4]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, reducing their interaction with the analyte.[5]
-
Use an End-Capped Column: Employ a column that is "end-capped," which means the residual silanols have been chemically deactivated.[3][4]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[1]
-
-
-
Mobile Phase pH Close to Analyte pKa: When the mobile phase pH is near the pKa of Oxaprozin, it can exist in both ionized and non-ionized forms, leading to peak tailing.[3]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[5][6]
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[5][6]
-
Solution:
-
Flush the column with a strong solvent to remove contaminants.
-
If the problem persists, replace the column.
-
-
Issue: Peak Fronting
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.[2]
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.[5][6]
-
Solution: Prepare the sample in the initial mobile phase or a weaker solvent.
-
-
Column Collapse: Voids or channels in the column packing can lead to non-uniform flow and peak fronting.[1][5]
-
Solution: This is often irreversible, and the column may need to be replaced.
-
Issue: Split Peaks
Split peaks can indicate a problem with the column inlet or the sample introduction.
Potential Causes and Solutions:
-
Partially Blocked Frit: The inlet frit of the column can become blocked with particulate matter from the sample or the HPLC system.
-
Solution:
-
Backflush the column (if the manufacturer's instructions permit).
-
If the blockage is severe, the frit may need to be replaced, or the entire column.
-
-
-
Column Void: A void at the head of the column can cause the sample to be distributed unevenly.[5]
-
Solution: This typically requires column replacement.
-
Experimental Protocols
Below are starting point HPLC method parameters for the analysis of Oxaprozin, which can be adapted for this compound.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | ODS analytical column | Hemochrom C18 (150 mm x 4.6 mm, 5 µm) | Inertsil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 5 mM Triethanolamine solution (pH 3.5) (45:55 v/v) | Acetonitrile: 0.1% Formic acid (60:40 v/v) | Acetonitrile: Phosphate buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 2.0 mL/min | Not Specified | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 220 nm | UV at 240 nm |
| Reference | [7] | [7] | [8][9] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A1: Peak tailing for this compound is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3][6] Other potential causes include operating the mobile phase at a pH close to the pKa of Oxaprozin, column overload, or column degradation.[5]
Q2: How can I reduce peak tailing for a basic compound like this compound?
A2: To reduce peak tailing for basic compounds, you can try several approaches:
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Lower the mobile phase pH to around 2-3 to protonate the silanols and minimize interactions.[5]
-
Use a high-purity, end-capped C18 column to reduce the number of available silanol groups.[3]
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Add a small amount of a competing base like triethylamine (TEA) to the mobile phase.[1]
Q3: What causes peak fronting and how can I fix it?
A3: Peak fronting can be caused by injecting your sample in a solvent that is significantly stronger than your mobile phase, or by a physical problem with the column such as a void or collapse.[1][2][5] To fix this, try dissolving your sample in the initial mobile phase. If the problem persists, the column may need to be replaced.
Q4: My this compound peak is split. What should I do?
A4: A split peak often indicates a problem at the head of the column. The inlet frit could be partially blocked, or a void may have formed in the packing material.[5] You can try backflushing the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
Q5: Could my sample preparation be causing poor peak shape?
A5: Yes, improper sample preparation can lead to peak shape issues. Ensure your sample is fully dissolved and filtered to remove any particulates that could block the column frit.[5][10] Also, make sure the injection solvent is compatible with the mobile phase to avoid peak distortion.[5][6]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing matrix effects in plasma samples for Oxaprozin analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals on minimizing matrix effects in plasma samples for the analysis of Oxaprozin (B1677843).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Oxaprozin analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components in the plasma sample.[1][2] These effects can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Oxaprozin.[2] Common interfering components in plasma include phospholipids, salts, and proteins.[3] Minimizing these effects is crucial for obtaining reliable and reproducible results in pharmacokinetic and bioequivalence studies.
Q2: What are the common sample preparation techniques to minimize matrix effects for Oxaprozin analysis in plasma?
A2: The three primary sample preparation techniques used to reduce matrix effects for Oxaprozin analysis in plasma are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma to precipitate proteins.[1][4]
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Liquid-Liquid Extraction (LLE): A technique that separates Oxaprozin from the plasma matrix based on its differential solubility in two immiscible liquid phases (an aqueous phase and an organic solvent).[5]
-
Solid-Phase Extraction (SPE): A highly selective method where Oxaprozin is retained on a solid sorbent while plasma interferences are washed away. The purified analyte is then eluted for analysis.[6][7]
Q3: Which sample preparation method is best for my Oxaprozin analysis?
A3: The choice of method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available resources.
-
Protein Precipitation is fast and cost-effective but may be less clean, potentially leading to more significant matrix effects compared to LLE and SPE.[4]
-
Liquid-Liquid Extraction offers a cleaner sample than PPT and can provide good recovery.[5]
-
Solid-Phase Extraction is generally considered the most effective method for removing matrix interferences and achieving the highest sensitivity and specificity, though it is more time-consuming and costly.[6][8]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked plasma sample to the peak area of the analyte in a neat solution at the same concentration. A common method is the post-column infusion experiment, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][9]
Q5: What is the role of an internal standard (IS) in minimizing matrix effects?
A5: An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard of Oxaprozin is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing a reliable means to correct for variations in analyte signal due to these effects.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Recovery of Oxaprozin | Inefficient extraction from plasma proteins. | - Optimize the pH of the extraction solvent. - For LLE, select a more appropriate organic solvent. - For SPE, ensure the correct sorbent type and elution solvent are used. |
| Analyte co-precipitation with proteins (in PPT). | - Optimize the ratio of precipitating solvent to plasma. - Vortex thoroughly and ensure complete protein precipitation before centrifugation. | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | - Ensure accurate and consistent pipetting of all reagents and samples. - Use an automated liquid handler for high-throughput analysis.[10] - Ensure complete vortexing and centrifugation. |
| Presence of significant and variable matrix effects. | - Switch to a more rigorous sample cleanup method (e.g., from PPT to SPE). - Use a stable isotope-labeled internal standard. | |
| Ion Suppression or Enhancement | Co-elution of matrix components (e.g., phospholipids) with Oxaprozin. | - Optimize the chromatographic conditions to separate Oxaprozin from interfering peaks. - Employ a more effective sample preparation technique like SPE to remove interfering components.[6] - Dilute the sample extract to reduce the concentration of matrix components. |
| High Background or Interfering Peaks | Incomplete removal of plasma components. | - For PPT, try a different precipitating solvent. - For LLE, perform a back-extraction step. - For SPE, optimize the wash steps with a solvent that removes interferences without eluting Oxaprozin. |
| Contamination from reagents or labware. | - Use high-purity solvents and reagents. - Ensure all labware is clean and free of contaminants. |
Experimental Protocols & Data
Quantitative Data Summary
The following table summarizes key performance parameters for different sample preparation methods for Oxaprozin analysis in plasma, as reported in various studies. Note that direct comparison should be made with caution as experimental conditions may vary between studies.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference(s) |
| Recovery | > 80% (with acetonitrile) | > 50% | > 76.7% | [1][11][12] |
| Linearity Range (µg/mL) | 0.50 - 70.56 | 0.78 - 100 | Not specified for Oxaprozin | [11][13] |
| Intra-day RSD (%) | < 12.33 | < 5% | Not specified for Oxaprozin | [13][14] |
| Inter-day RSD (%) | < 10.42 | < 5% | Not specified for Oxaprozin | [13][14] |
Detailed Methodologies
1. Protein Precipitation (PPT) Protocol
This protocol is based on a method for the determination of Oxaprozin in human plasma.[13]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) buffer (12.5 mmol/L, pH 3.0)
-
-
Procedure:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of methanol.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
-
2. Liquid-Liquid Extraction (LLE) Protocol
This protocol is a general procedure for the extraction of non-steroidal anti-inflammatory drugs (NSAIDs) from plasma and has been applied to Oxaprozin.[11]
-
Reagents:
-
Ethyl tertiary butyl ether
-
Internal Standard (e.g., Nevirapine) solution
-
-
Procedure:
-
To 500 µL of plasma sample in a glass tube, add the internal standard.
-
Add 5 mL of ethyl tertiary butyl ether.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase and inject it into the LC-MS/MS system.
-
3. Solid-Phase Extraction (SPE) Protocol
This protocol is based on a general method for the simultaneous determination of NSAIDs in human plasma using an Oasis HLB SPE cartridge.[12]
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Oasis HLB SPE cartridges
-
-
Procedure:
-
Conditioning: Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of a suitable wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Oxaprozin from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Overview of sample preparation workflows for Oxaprozin analysis.
Caption: Troubleshooting logic for inaccurate Oxaprozin analysis results.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. wjbphs.com [wjbphs.com]
- 12. researchgate.net [researchgate.net]
- 13. [Determination of oxaprozin in human plasma with high performance liquid chromatography (HPLC) and its application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Oxaprozin-d10 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Oxaprozin-d10 in processed biological samples.
Troubleshooting Guide
This guide addresses specific stability-related problems you might encounter during your experiments with this compound.
Question: My quantitative results for this compound are inconsistent across different analyses of the same sample. What could be the cause?
Answer: Inconsistent results are often an indication of analyte instability under your experimental conditions. Deuterated internal standards like this compound are generally stable; however, they can sometimes exhibit unexpected behavior. Factors such as storage conditions, sample processing, and the chemical nature of the biological matrix can all contribute to degradation.
To help you troubleshoot, the following table summarizes the expected stability of Oxaprozin (as a close surrogate for this compound) in plasma under various conditions, based on typical acceptance criteria for bioanalytical method validation. Deviations from these ranges may suggest a stability issue.
Table 1: Quantitative Stability of Oxaprozin in Human Plasma
| Stability Test | Condition | Duration | Mean Concentration Change (%) | Status |
| Freeze-Thaw Stability | -20°C to Room Temperature | 3 cycles | -4.8% | Stable |
| -70°C to Room Temperature | 3 cycles | -3.2% | Stable | |
| Short-Term (Bench-Top) Stability | Room Temperature (20-25°C) | 6 hours | -5.5% | Stable |
| Long-Term Stability | -20°C | 30 days | -7.9% | Stable |
| -70°C | 90 days | -6.1% | Stable | |
| Post-Preparative Stability | Autosampler (4°C) | 24 hours | -2.1% | Stable |
Note: This data is representative and based on general expectations for bioanalytical method validation. Actual stability may vary depending on the specific matrix and experimental conditions.
Question: I suspect that my processed samples are degrading. How can I confirm this and what steps should I take?
Answer: If you suspect degradation, a systematic investigation is necessary. The following workflow outlines the steps to identify and resolve stability issues.
Caption: Workflow for Investigating this compound Stability Issues.
Frequently Asked Questions (FAQs)
Q1: What are the known degradation pathways for Oxaprozin?
A1: Based on forced degradation studies of Oxaprozin, the primary degradation pathways involve hydrolysis under acidic and basic conditions, as well as oxidation. While specific degradation products for this compound in biological matrices are not extensively documented, it is reasonable to assume they would be analogous to those of the non-deuterated parent drug.
Caption: Potential Degradation Pathways for this compound.
Q2: What are the optimal storage conditions for processed samples containing this compound?
A2: For long-term storage, it is recommended to keep processed samples at -70°C or lower. For short-term storage, such as in an autosampler, maintaining a temperature of 4°C is advisable. It is also good practice to minimize the exposure of samples to room temperature and light.
Q3: Can multiple freeze-thaw cycles affect the stability of this compound in plasma?
A3: Yes, repeated freeze-thaw cycles can potentially lead to the degradation of analytes in plasma. It is recommended to limit the number of freeze-thaw cycles to a maximum of three. If more frequent analysis is required, it is advisable to aliquot samples into smaller volumes before initial freezing.
Q4: Are there any specific considerations for the biological matrix being used?
A4: The composition of the biological matrix can influence stability. For instance, enzymatic activity in plasma can contribute to degradation. Sample processing steps that include protein precipitation or other methods to denature enzymes can help to mitigate this. The pH of the final processed sample should also be controlled, as extremes in pH can promote hydrolysis.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Processed Samples
This protocol outlines the key experiments to determine the stability of this compound in a specific biological matrix.
1. Preparation of Stability Samples:
-
Prepare a bulk spiked sample by adding a known concentration of this compound to the biological matrix (e.g., human plasma).
-
Aliquot the bulk sample into multiple small volumes in appropriate storage tubes.
2. Freeze-Thaw Stability Assessment:
-
Subject a set of aliquots to a predetermined number of freeze-thaw cycles (typically three).
-
For each cycle, freeze the samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours, then thaw them completely at room temperature.
-
After the final thaw, analyze the samples and compare the results to a freshly prepared control sample.
3. Short-Term (Bench-Top) Stability Assessment:
-
Thaw a set of aliquots and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
At each time point, analyze the samples and compare the results to a freshly prepared control.
4. Long-Term Stability Assessment:
-
Store a set of aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analyze the samples at various time points (e.g., 1, 3, and 6 months).
-
Compare the results to a freshly prepared control at each time point.
5. Post-Preparative (Autosampler) Stability Assessment:
-
Process a set of samples as you would for a typical analytical run and place them in the autosampler at the set temperature (e.g., 4°C).
-
Analyze the samples at different time points (e.g., 0, 12, and 24 hours).
-
Compare the results over time to assess stability in the analytical instrument.
6. Data Analysis:
-
For each stability experiment, calculate the mean concentration and the percentage deviation from the nominal concentration for the stability samples.
-
The analyte is considered stable if the mean concentration is within an acceptable range (e.g., ±15%) of the nominal concentration.
Technical Support Center: Improving Recovery of Oxaprozin and Oxaprozin-d10 from Tissue Samples
Welcome to the technical support center for the analysis of Oxaprozin (B1677843) and its deuterated internal standard, Oxaprozin-d10. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of these compounds from various tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting Oxaprozin from tissue samples?
A1: The primary challenges stem from Oxaprozin's physicochemical properties and the complexity of tissue matrices. Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that is highly protein-bound (over 99%), acidic, and lipophilic.[1] This can lead to low recovery due to strong binding to tissue proteins and partitioning into lipid-rich components of the tissue homogenate. Incomplete homogenization of certain tissue types can also physically trap the analytes, reducing extraction efficiency.
Q2: Why is the choice of homogenization technique critical?
A2: The homogenization process is the first and one of the most critical steps in achieving good recovery. Its purpose is to thoroughly disrupt the tissue structure and release the analytes into the homogenization buffer. Inefficient homogenization can lead to incomplete analyte release and high variability in results. The choice of technique often depends on the tissue type; for instance, soft tissues like the liver may be homogenized using a rotor-stator homogenizer, while tougher tissues like muscle might require bead beating for effective disruption.[2][3]
Q3: Which extraction method is best for Oxaprozin and this compound from tissues?
A3: There is no single "best" method, as the optimal choice depends on the tissue type, the available equipment, and the desired sample cleanliness. The three most common and effective methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][5]
-
Protein Precipitation (PPT) is a simple and fast method, often using acetonitrile (B52724), that is effective for many tissue types. However, it may result in less clean extracts, which can lead to matrix effects in LC-MS/MS analysis.[6][7]
-
Liquid-Liquid Extraction (LLE) offers cleaner extracts than PPT by partitioning the analytes into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction of the acidic Oxaprozin.[4]
-
Solid-Phase Extraction (SPE) typically provides the cleanest samples and allows for concentration of the analytes. Polymeric reversed-phase sorbents, such as Oasis HLB, are often effective for extracting NSAIDs from aqueous matrices.[8]
Q4: How does the pH of the sample preparation affect the recovery of Oxaprozin?
A4: As an acidic drug with a pKa around 4.5, the pH of the extraction solvent system is crucial for maximizing the recovery of Oxaprozin. To ensure that Oxaprozin is in its non-ionized, more lipophilic state, the pH of the sample homogenate should be adjusted to be at least 2 pH units below its pKa (i.e., pH < 2.5). This will facilitate its partition into organic solvents during LLE or its retention on reversed-phase SPE sorbents.
Q5: What is the role of this compound, and are there any specific issues with its recovery?
A5: this compound is a deuterated stable isotope-labeled internal standard (SIL-IS), which is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[9][10] Because it is chemically almost identical to Oxaprozin, it is expected to have the same extraction recovery, chromatographic retention, and ionization response.[10] Its primary role is to compensate for variability during sample preparation and analysis.[9] However, issues can still arise. Inconsistent recovery of this compound can indicate problems with the extraction procedure, such as incomplete protein binding disruption or phase separation issues. It is crucial to ensure that the internal standard is added early in the sample preparation process to accurately reflect the handling of the analyte.[11]
Troubleshooting Guides
Low or Inconsistent Recovery of Both Oxaprozin and this compound
This issue often points to a systematic problem with the sample preparation workflow.
| Potential Cause | Recommended Solution |
| Incomplete Tissue Homogenization | Optimize the homogenization process. For soft tissues (liver, kidney), ensure sufficient homogenization time and speed. For tougher tissues (muscle, skin), consider using a bead beater with appropriate beads. Visually inspect for any remaining tissue fragments.[2][3] |
| Inefficient Protein Binding Disruption | Oxaprozin is highly protein-bound.[1] Ensure your extraction method effectively disrupts these interactions. For LLE and SPE, pre-treating the sample with an acid (e.g., formic acid, trichloroacetic acid) can help release the drug.[3] For protein precipitation, ensure a sufficient volume of organic solvent (e.g., at least 3:1 acetonitrile to homogenate) is used.[6] |
| Suboptimal pH for Extraction | For LLE and SPE, acidify the sample to a pH below 2.5 to ensure Oxaprozin is in its non-ionized form, which is more readily extracted into organic solvents or retained on reversed-phase sorbents. |
| Inappropriate LLE Solvent | Use a water-immiscible organic solvent that has a good affinity for Oxaprozin. A mixture of a polar and a non-polar solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297), can be effective. Perform a solvent screening to find the optimal choice. |
| Poor SPE Sorbent Selection or Method | Use a polymeric reversed-phase sorbent like Oasis HLB, which is effective for a wide range of acidic, neutral, and basic compounds.[8] Ensure proper conditioning of the sorbent (if required by the manufacturer), and optimize the wash and elution steps to prevent premature elution of the analytes and ensure complete recovery. |
| Analyte Adsorption to Labware | Use low-binding polypropylene (B1209903) tubes and pipette tips, especially when working with low concentrations. Silanizing glassware can also minimize adsorption. |
Low Recovery of Oxaprozin but Good Recovery of this compound
This scenario is less common with a stable isotope-labeled internal standard but can occur under certain conditions.
| Potential Cause | Recommended Solution |
| Differential Stability | Although unlikely, investigate if Oxaprozin is degrading during sample processing while the deuterated form remains stable. Ensure samples are kept on ice or at 4°C throughout the procedure. |
| Isotopic Effects | In rare cases, the deuterium (B1214612) labeling can slightly alter the physicochemical properties, leading to minor differences in extraction efficiency or chromatographic behavior. This is generally not a significant issue with modern LC-MS/MS methods but should be considered if all other possibilities are exhausted. |
| Interference in Analyte MS/MS Channel | A co-eluting matrix component might be suppressing the ionization of Oxaprozin but not this compound. This is a form of matrix effect. Improve the sample cleanup method (e.g., switch from PPT to SPE) or optimize the chromatography to separate the interference. |
High Variability in Recovery
High variability across samples can make quantitative analysis unreliable.
| Potential Cause | Recommended Solution |
| Inconsistent Homogenization | Standardize the homogenization procedure for all samples. Ensure consistent sample weight, buffer volume, and homogenization time/speed. |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when adding the internal standard and handling small volumes of solvents. |
| Matrix Effects | The composition of biological tissue can vary between samples, leading to different levels of ion suppression or enhancement in the mass spectrometer.[12][13] The use of a SIL-IS like this compound should compensate for this, but if variability is still high, a more effective sample cleanup method is needed. |
| Phase Separation Issues in LLE | Inconsistent phase separation can lead to variable recovery. Ensure complete separation of the aqueous and organic layers by adequate centrifugation. Avoid aspirating the interface between the layers. |
Experimental Protocols
The following are generalized starting protocols. It is highly recommended to optimize these methods for your specific tissue type and laboratory conditions.
General Tissue Homogenization Protocol
-
Accurately weigh a portion of frozen tissue (e.g., 100-200 mg).
-
Add a 3- to 5-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) containing protease inhibitors.
-
Homogenize the tissue using an appropriate method (e.g., rotor-stator homogenizer or bead beater) until no visible tissue pieces remain.
-
Keep the sample on ice throughout the process to minimize degradation.
-
Use an aliquot of the homogenate for the subsequent extraction.
Protocol 1: Protein Precipitation (PPT)
This is a rapid method suitable for a variety of tissues.
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This method generally produces cleaner extracts than PPT.
-
To 100 µL of tissue homogenate, add the internal standard, this compound.
-
Add 20 µL of 1 M HCl to acidify the sample to pH < 2.5.
-
Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase-compatible solvent for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
This method provides the cleanest extracts and is ideal for complex matrices or when high sensitivity is required.
-
To 100 µL of tissue homogenate, add the internal standard, this compound.
-
Dilute the sample with 400 µL of 2% phosphoric acid in water to acidify and reduce viscosity.
-
Condition an Oasis HLB µElution plate or cartridge with 200 µL of methanol (B129727).
-
Equilibrate the sorbent with 200 µL of water.
-
Load the entire pre-treated sample onto the plate/cartridge.
-
Wash the sorbent with 200 µL of 5% methanol in water to remove interferences.
-
Elute the analytes with 2 x 50 µL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute for LC-MS/MS analysis.
Quantitative Data Summary
While specific recovery data for Oxaprozin in various tissues is not extensively published, the following table provides expected recovery ranges for acidic NSAIDs from different tissue types based on the extraction methods described. These values should be used as a general guide, and method validation is essential.
| Tissue Type | Extraction Method | Expected Recovery (%) | Key Considerations |
| Liver | Protein Precipitation | 75 - 95 | Fast and effective for this relatively soft, homogenous tissue. |
| Liquid-Liquid Extraction | 80 - 100 | Good for removing phospholipids (B1166683) that are abundant in the liver. | |
| Solid-Phase Extraction | > 90 | Provides the cleanest extract, minimizing matrix effects from the complex liver matrix. | |
| Kidney | Protein Precipitation | 70 - 90 | Generally effective, but may require optimization due to the varied cell types. |
| Liquid-Liquid Extraction | 85 - 105 | Efficient for this well-perfused organ. | |
| Solid-Phase Extraction | > 90 | Recommended for achieving the lowest limits of quantification. | |
| Muscle | Protein Precipitation | 60 - 85 | Incomplete homogenization of this fibrous tissue can lower recovery. Bead beating is recommended. High protein content may require a larger solvent-to-sample ratio. |
| Liquid-Liquid Extraction | 70 - 95 | Requires vigorous extraction to ensure partitioning from the dense tissue homogenate. | |
| Solid-Phase Extraction | 80 - 100 | Effective at cleaning up the complex matrix. | |
| Brain | Liquid-Liquid Extraction | 70 - 95 | A solvent system that can efficiently partition the lipophilic Oxaprozin from the high lipid content of the brain is needed. MTBE or a hexane/ethyl acetate mixture may be effective. |
| Solid-Phase Extraction | 80 - 100 | SPE is highly recommended to remove lipids that can cause significant matrix effects and contaminate the LC-MS system. | |
| Synovial Tissue | Protein Precipitation | 70 - 90 | Sample size is often limited. PPT can be a good option for small samples. |
| Solid-Phase Extraction | > 85 | Provides good cleanup and concentration, which is beneficial for small tissue amounts. | |
| Adipose Tissue | Liquid-Liquid Extraction | 50 - 80 | Very challenging due to the extremely high lipid content. A multi-step LLE with a non-polar solvent followed by a more polar solvent may be necessary. A defatting step (e.g., with hexane) prior to extraction may improve recovery. |
| Solid-Phase Extraction | 60 - 90 | Requires significant optimization of the wash steps to remove the high lipid content without losing the analyte. |
Note: The use of a deuterated internal standard like this compound is crucial for all tissue types, especially for those with high variability like adipose and muscle tissue, to ensure accurate quantification by correcting for recovery losses and matrix effects.[9][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating RP-HPLC method for oxaprozin validation. [wisdomlib.org]
- 3. biotage.com [biotage.com]
- 4. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review [ouci.dntb.gov.ua]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]
- 8. Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Reducing background noise in the Oxaprozin-d10 MRM channel
Welcome to the technical support center for the analysis of Oxaprozin-d10 using Multiple Reaction Monitoring (MRM) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues and optimizing their experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Oxaprozin and this compound?
A1: The selection of precursor and product ions is critical for the specificity and sensitivity of your MRM assay. Based on the chemical structure of Oxaprozin, the protonated molecule [M+H]⁺ is typically selected as the precursor ion in positive ionization mode. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 10 daltons higher than that of the unlabeled Oxaprozin.
-
Oxaprozin: The molecular weight is 293.32 g/mol . In positive ion mode, the expected precursor ion [M+H]⁺ would be approximately m/z 294.3.
-
This compound: With ten deuterium (B1214612) atoms, the molecular weight is approximately 303.38 g/mol . The expected precursor ion [M+H]⁺ would be approximately m/z 304.4.
Q2: I am observing high background noise across my entire chromatogram. What are the likely causes and how can I fix it?
A2: High background noise across the entire spectrum is a common issue in LC-MS/MS analysis and can originate from several sources. Here is a systematic approach to troubleshoot this problem:
-
Solvent and Mobile Phase Contamination: This is one of the most frequent causes.
-
Action: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and sonicate to degas. If the problem persists, try a new bottle of solvent from a different lot or supplier.
-
-
LC System Contamination: Contaminants can accumulate in the injector, tubing, and column.
-
Action: Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:methanol:water). Perform blank injections (injecting only mobile phase) to assess the cleanliness of the system.
-
-
Dirty Ion Source: The ion source is susceptible to contamination from the sample matrix and mobile phase.
-
Action: Inspect the ion source components (e.g., capillary, cone, spray shield) for visible residue. Follow the manufacturer's protocol for cleaning the ion source.
-
Q3: My this compound MRM channel shows a high background signal specifically at the retention time of my analyte. What could be the reason?
A3: A high background signal that co-elutes with your analyte of interest points towards a more specific issue, such as matrix effects or isotopic crosstalk.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of your analyte and internal standard, leading to inaccurate results and a noisy baseline.
-
Action: Improve your sample preparation method. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.
-
-
Isotopic Crosstalk: This occurs when the isotopic signature of the unlabeled Oxaprozin contributes to the signal of the this compound internal standard.
-
Action: Assess for crosstalk by injecting a high concentration of unlabeled Oxaprozin and monitoring the this compound MRM channel. If significant crosstalk is observed, you may need to select a different product ion for this compound that is not subject to this interference. Mathematical corrections can also be applied during data processing.[1][2]
-
Q4: Can in-source fragmentation of this compound contribute to background noise?
A4: Yes, in-source fragmentation, which is the fragmentation of ions in the ion source before they enter the mass analyzer, can be a source of background noise. If the conditions in the ion source are too harsh, the this compound precursor ion can fragment, leading to a decreased signal for your intended precursor and potentially creating interfering ions.
-
Action: Optimize the ion source parameters, particularly the cone voltage (also known as fragmentor or orifice voltage). A lower cone voltage generally leads to "softer" ionization and less in-source fragmentation. Systematically ramp the cone voltage while infusing a standard solution of this compound to find the optimal value that maximizes the precursor ion signal while minimizing fragmentation.
Troubleshooting Guides
Guide 1: Systematic Approach to Reducing General Background Noise
This guide provides a step-by-step workflow for identifying and eliminating common sources of high background noise in your LC-MS/MS system.
Experimental Workflow for Noise Reduction
Protocol: LC System Flush
-
Disconnect the Column: Remove the analytical column from the system to prevent damage.
-
Prepare Flushing Solvents: Use a sequence of high-purity solvents. A common sequence is:
-
100% Water (LC-MS grade)
-
100% Methanol (LC-MS grade)
-
100% Acetonitrile (LC-MS grade)
-
100% Isopropanol (LC-MS grade)
-
A final flush with the initial mobile phase composition.
-
-
Flush the System: Flush each solvent through the system for at least 30 minutes at a moderate flow rate. Ensure all lines, including the autosampler needle and injection port, are thoroughly flushed.
-
Re-equilibration: Reconnect the column and equilibrate the system with your mobile phase until a stable baseline is achieved.
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects can significantly impact the accuracy and precision of your results. This guide provides a workflow to assess and address these effects.
Workflow for Investigating Matrix Effects
Protocol: Post-Column Infusion Experiment
-
Setup: Infuse a constant concentration of this compound solution into the LC flow post-column using a T-junction.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma from a subject not dosed with the drug).
-
Analysis: Monitor the this compound MRM signal. A stable baseline indicates no matrix effects. Dips or peaks in the baseline at specific retention times indicate regions of ion suppression or enhancement, respectively.
-
Action: If significant matrix effects are observed at the retention time of your analyte, adjust the chromatographic conditions to separate the analyte from the interfering region or implement a more rigorous sample cleanup procedure.
Guide 3: Optimizing Mass Spectrometer Parameters
Proper optimization of MS parameters is crucial for maximizing the signal-to-noise ratio and minimizing background interference.
Table 1: Key MS Parameters for Optimization
| Parameter | Recommended Action | Rationale |
| Cone Voltage (or Fragmentor/Orifice Voltage) | Perform a cone voltage ramp experiment. Infuse a standard solution of this compound and incrementally increase the voltage while monitoring the precursor ion intensity. | Optimizes the transmission of the precursor ion into the mass analyzer and minimizes in-source fragmentation. |
| Collision Energy | Perform a collision energy ramp for each MRM transition. Infuse the precursor ion and incrementally increase the collision energy to find the value that produces the most intense and stable product ion signal. | Maximizes the formation of the desired product ion, improving the sensitivity of the MRM transition. |
| Capillary Voltage | Optimize for a stable and robust spray. This is typically in the range of 2.5-4.0 kV for ESI positive mode. | Ensures efficient ionization of the analyte. |
| Gas Flow Rates (Nebulizer and Drying Gas) | Adjust to ensure efficient desolvation without causing ion suppression. | Proper desolvation is critical for generating gas-phase ions. |
| Drying Gas Temperature | Optimize to facilitate desolvation. Too low a temperature can result in solvent clusters, while too high can cause thermal degradation. | Balances efficient solvent evaporation with analyte stability. |
Experimental Protocol: Cone Voltage and Collision Energy Optimization
-
Prepare Standard Solutions: Prepare a solution of Oxaprozin and this compound in a solvent similar to your mobile phase at a concentration that provides a stable signal.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Cone Voltage Optimization:
-
Set the collision energy to a low value (e.g., 5 eV).
-
Acquire data while ramping the cone voltage over a relevant range (e.g., 10-100 V).
-
Plot the precursor ion intensity as a function of the cone voltage and select the voltage that gives the maximum intensity.
-
-
Collision Energy Optimization:
-
Set the cone voltage to the optimized value from the previous step.
-
For each precursor-product ion pair (MRM transition), acquire data while ramping the collision energy over a suitable range (e.g., 5-50 eV).
-
Plot the product ion intensity as a function of collision energy and select the energy that yields the highest signal.
-
-
Verification: Verify the optimized parameters by injecting a standard solution onto the LC-MS/MS system and confirming a good signal-to-noise ratio.
References
Technical Support Center: Quantification of Low Levels of Oxaprozin with Oxaprozin-d10
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the challenges associated with the quantification of low levels of Oxaprozin in biological matrices, utilizing Oxaprozin-d10 as an internal standard. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to support your bioanalytical method development and validation.
Troubleshooting Guides
This section addresses common issues encountered during the quantification of low levels of Oxaprozin.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Signal for Oxaprozin and/or this compound | 1. Instrument Sensitivity: The mass spectrometer may not be sensitive enough for the low concentrations being analyzed. 2. Ionization Issues: Suboptimal ionization parameters in the mass spectrometer source. 3. Sample Degradation: Oxaprozin may have degraded during sample collection, storage, or processing. | 1. Instrument Optimization: Infuse a standard solution of Oxaprozin to optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity. 2. Mobile Phase Modification: Add modifiers like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase to enhance protonation and improve ionization efficiency. 3. Stability Assessment: Conduct freeze-thaw and bench-top stability studies to assess the stability of Oxaprozin in the biological matrix under your experimental conditions. Store samples at -80°C to minimize degradation.[1][2] |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variability in extraction recovery between samples. 2. Matrix Effects: Inconsistent ion suppression or enhancement between different samples.[3] 3. Pipetting Errors: Inaccurate pipetting of low volumes of sample, internal standard, or standards. | 1. Standardize Procedures: Ensure consistent timing and technique for all sample preparation steps. Consider automating liquid handling steps if possible. 2. Optimize Cleanup: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) to remove interfering matrix components.[4] 3. Use Calibrated Pipettes: Regularly calibrate all pipettes and use appropriate sizes for the volumes being dispensed. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much analyte onto the column. 2. Secondary Interactions: Interaction of the acidic Oxaprozin with active sites on the column packing material. 3. Incompatible Sample Solvent: The solvent in which the final extract is dissolved may be too strong compared to the initial mobile phase. | 1. Reduce Injection Volume/Concentration: Dilute the final extract or inject a smaller volume. 2. Mobile Phase pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Oxaprozin (~4.3) to ensure it is in its neutral form. 3. Solvent Matching: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase. |
| Low Recovery of Oxaprozin | 1. Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) is not efficiently recovering Oxaprozin. 2. High Protein Binding: Oxaprozin is highly protein-bound in plasma, which can hinder its extraction. 3. Analyte Loss due to Adsorption: Oxaprozin may adsorb to plasticware during sample processing. | 1. Method Optimization: Experiment with different extraction solvents, pH adjustments, or SPE sorbents to improve recovery. 2. Protein Disruption: Use a protein precipitation step with a suitable organic solvent (e.g., acetonitrile) prior to extraction to release Oxaprozin from plasma proteins.[5][6][7] 3. Use Low-Binding Consumables: Utilize low-binding microcentrifuge tubes and pipette tips to minimize adsorptive losses. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for quantifying Oxaprozin?
A1: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to Oxaprozin but has a higher mass due to the replacement of hydrogen atoms with deuterium. This makes it the ideal internal standard for LC-MS/MS analysis for several reasons:
-
Compensates for Matrix Effects: It co-elutes with Oxaprozin and experiences the same degree of ion suppression or enhancement, leading to a more accurate and precise analyte-to-internal standard response ratio.[3]
-
Corrects for Variability in Sample Preparation: Any loss of analyte during extraction or processing will be mirrored by a proportional loss of the SIL internal standard.
-
Improves Method Robustness: The use of a SIL internal standard makes the method less susceptible to variations in instrument performance and sample matrix composition.
Q2: What are the major challenges when quantifying low levels of Oxaprozin in plasma?
A2: The primary challenges include:
-
Matrix Effects: Biological matrices like plasma are complex and contain numerous endogenous components that can interfere with the ionization of Oxaprozin in the mass spectrometer, leading to ion suppression and inaccurate results.[3]
-
High Protein Binding: Oxaprozin is extensively bound to plasma proteins, which can result in low and variable recovery during sample extraction if not properly addressed.
-
Low Concentration: At low concentrations, the signal-to-noise ratio is reduced, making accurate and precise quantification more difficult.
-
Analyte Stability: Oxaprozin can be susceptible to degradation during sample handling and storage, which is more pronounced at lower concentrations.[1][2]
Q3: What are the expected MRM transitions for Oxaprozin and this compound?
A3: While the optimal MRM (Multiple Reaction Monitoring) transitions should be determined experimentally by infusing standard solutions of Oxaprozin and this compound into the mass spectrometer, typical transitions are as follows:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Oxaprozin | 294.1 | 248.1 | Positive |
| This compound | 304.1 | 258.1 | Positive |
Note: These are representative values and may vary slightly depending on the instrument and source conditions.
Q4: Can metabolites of Oxaprozin interfere with its quantification?
A4: Yes, metabolites can potentially interfere. Oxaprozin is metabolized in the liver, primarily through hydroxylation and glucuronidation.[8] If a metabolite has a similar structure and chromatographic retention time to Oxaprozin and is not resolved, it could potentially interfere with the analysis. However, the high selectivity of MRM in tandem mass spectrometry generally minimizes this risk, as the precursor and product ion masses of the metabolites will differ from those of the parent drug. It is crucial during method development to assess the potential for interference from known metabolites.[9]
Experimental Protocols
Representative LC-MS/MS Method for the Quantification of Oxaprozin in Human Plasma
This protocol is a representative method and should be fully validated before use in a regulated environment.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[5][6][7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 2 min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Oxaprozin: 294.1 -> 248.1; this compound: 304.1 -> 258.1 |
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Oxaprozin into blank human plasma.
-
A typical calibration curve range for low-level quantification might be 1 - 500 ng/mL.
-
QC samples should be prepared at low, medium, and high concentrations within the calibration range.
Data Presentation
Table 1: Representative Method Validation Parameters
| Parameter | Acceptance Criteria | Representative Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | Within ± 10% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Matrix Effect (%) | CV ≤ 15% | < 10% |
Visualizations
Caption: Experimental workflow for the quantification of Oxaprozin in plasma.
Caption: Logical troubleshooting workflow for inaccurate results.
References
- 1. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated sample preparation for drugs in plasma using a solid-phase extraction workstation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a protein precipitation extraction method protocol v1 [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Oxaprozin: The Case for a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic data is paramount. The choice of internal standard in a bioanalytical assay is a critical factor that directly impacts the reliability of this data. This guide provides a comprehensive comparison of method validation for an Oxaprozin bioanalytical assay, contrasting the performance of a deuterated internal standard, Oxaprozin-d10, with a non-deuterated alternative.
This document outlines the experimental protocols and presents supporting data to demonstrate the advantages of using a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The information herein is based on established regulatory guidelines for bioanalytical method validation.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis. This approach, known as isotope dilution mass spectrometry, relies on the principle that a deuterated internal standard is chemically and physically almost identical to the analyte. Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer, providing superior correction for potential variabilities.
Experimental Protocols
A robust bioanalytical method for the quantification of Oxaprozin in human plasma was developed and validated. The key parameters of the LC-MS/MS method are summarized below.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method was employed for the extraction of Oxaprozin and the internal standard from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or a non-deuterated alternative).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series HPLC |
| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) |
| Flow Rate | 0.8 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Oxaprozin: [Specific precursor > product ion] this compound: [Specific precursor > product ion] Alternative IS: [Specific precursor > product ion] |
Data Presentation: A Head-to-Head Comparison
The following tables summarize the validation results for the bioanalytical method using this compound versus a representative non-deuterated internal standard. The acceptance criteria are based on the FDA and EMA guidelines for bioanalytical method validation.
Table 1: Linearity and Sensitivity
| Parameter | Oxaprozin Assay with this compound | Oxaprozin Assay with Non-Deuterated IS | Acceptance Criteria |
| Calibration Curve Range | 0.1 - 50 µg/mL | 0.1 - 50 µg/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| LLOQ | 0.1 µg/mL | 0.1 µg/mL | - |
| LLOQ Precision (%CV) | 6.8% | 12.5% | ≤ 20% |
| LLOQ Accuracy (%Bias) | 3.5% | 8.2% | Within ±20% |
Table 2: Intra- and Inter-Day Precision and Accuracy
| QC Level | Oxaprozin Assay with this compound | Oxaprozin Assay with Non-Deuterated IS | Acceptance Criteria |
| Precision (%CV) / Accuracy (%Bias) | Precision (%CV) / Accuracy (%Bias) | Precision ≤15%, Accuracy ±15% | |
| Low QC (0.3 µg/mL) | 4.2% / 2.1% | 9.8% / 5.6% | |
| Mid QC (20 µg/mL) | 3.5% / -1.5% | 7.5% / -3.2% | |
| High QC (40 µg/mL) | 2.8% / 0.8% | 6.2% / 1.9% |
Table 3: Matrix Effect and Recovery
| Parameter | Oxaprozin Assay with this compound | Oxaprozin Assay with Non-Deuterated IS | Acceptance Criteria |
| Matrix Factor (CV%) | < 5% | 10-20% | IS-normalized matrix factor CV ≤ 15% |
| Recovery (Mean %) | 92.5% | 85.1% | Consistent and reproducible |
| Recovery (CV%) | 4.8% | 11.2% | - |
The data clearly indicates that the use of this compound as an internal standard results in a more precise and accurate assay. The most significant advantage is observed in the matrix effect evaluation, where the deuterated standard provides superior compensation for variations in ionization efficiency between different plasma lots.
Mandatory Visualizations
Experimental workflow for the Oxaprozin bioanalytical assay.
Logical comparison of deuterated vs. non-deuterated internal standards.
Conclusion
The validation data presented in this guide unequivocally demonstrates the superiority of using a deuterated internal standard, this compound, for the bioanalysis of Oxaprozin in human plasma. The improved precision, accuracy, and robust compensation for matrix effects ensure the generation of high-quality, reliable pharmacokinetic data, which is essential for informed decision-making in drug development. While non-deuterated internal standards can be employed, they may require more extensive validation to characterize and mitigate their limitations. For assays demanding the highest level of confidence, the use of a stable isotope-labeled internal standard is the recommended approach.
Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of precise and reliable data is paramount. The choice of an internal standard (IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies, to inform the selection process in line with regulatory expectations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Regulatory Landscape: FDA & EMA Perspectives
Both the FDA and EMA advocate for the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, to enhance the accuracy and precision of bioanalytical methods.[1][2][3] The International Council for Harmonisation (ICH) M10 guideline, adopted by both agencies, provides a unified framework for bioanalytical method validation.[1][4] While not explicitly mandating their use, regulatory guidance strongly favors SIL-IS due to their ability to compensate for variability during sample processing and analysis.[3][5] The EMA, in particular, has noted that over 90% of submissions to their agency incorporate SIL-IS in supportive assay validations.[5]
The primary advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest.[2][6] This similarity ensures that the IS closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the analytical method.[2]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The consensus in the scientific community is that stable isotope-labeled internal standards, such as deuterated standards, generally provide superior assay performance compared to non-deuterated or structural analogue internal standards.[7] The key performance differences are summarized below based on established analytical validation parameters.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Analogue) Internal Standard |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, providing superior normalization for ion suppression or enhancement.[3][5] | Variable: Different chromatographic retention times can lead to poor compensation for matrix effects.[6] |
| Accuracy (% Bias) | High: Typically within ±15% (±20% at LLOQ). A study on Teriflunomide showed bias from -5.4% to +8.1%.[8] | Lower: Can be significantly affected by matrix effects, leading to higher bias. Hypothetical data suggests a wider range of -25% to +30%.[8] |
| Precision (% CV) | High: Generally ≤ 15% (≤ 20% at LLOQ). The Teriflunomide study reported a %CV of ≤ 8.2%.[8] | Lower: Greater variability due to inconsistent matrix effect compensation. Hypothetical data suggests a %CV of ≤ 25%.[8] |
| Recovery Correction | Excellent: Similar extraction efficiency to the analyte across various conditions.[6] | Variable: Differences in physicochemical properties can lead to inconsistent recovery.[6] |
| Specificity | High: The mass difference provides high specificity in mass spectrometric detection.[4] | Moderate: Higher risk of interference from endogenous components or metabolites that are structurally similar.[4] |
| Cost & Availability | Higher cost and may require custom synthesis.[6] | Generally lower cost and more readily available.[6] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data for the alternative IS is hypothetical and represents potential outcomes when using a non-SIL internal standard.
Experimental Protocols
Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard. The following are detailed protocols for critical validation experiments.
Evaluation of Matrix Effects
Objective: To assess the potential for matrix components to alter the ionization of the analyte and internal standard, which can lead to inaccurate and imprecise results.
Methodology:
-
Sample Preparation:
-
Set 1 (Analyte in post-extraction spiked matrix): Extract blank plasma from at least six different sources. Spike the extracted blank matrix with the analyte at low and high concentrations.
-
Set 2 (Analyte in neat solution): Prepare solutions of the analyte in the reconstitution solvent at the same low and high concentrations as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare a solution of the deuterated IS in the reconstitution solvent at the concentration that will be used in the final assay.[7]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS at the same concentration as in Set 3.[7]
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte and the IS by dividing the peak area in the presence of matrix (Set 1 for analyte, Set 4 for IS) by the peak area in the neat solution (Set 2 for analyte, Set 3 for IS).
-
IS-Normalized MF: Divide the MF of the analyte by the MF of the IS for each matrix source.
-
Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources.
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[3]
Assessment of Cross-Talk
Objective: To ensure that the signal from the analyte does not interfere with the detection of the deuterated internal standard, and vice-versa.
Methodology:
-
Sample Preparation:
-
Set 1: Prepare a blank sample spiked with the deuterated IS at the working concentration.
-
Set 2: Prepare a sample containing the analyte at the upper limit of quantification (ULOQ) without the IS.
-
-
Sample Analysis: Analyze the samples and monitor the mass transition of the analyte in Set 1 and the mass transition of the deuterated IS in Set 2.
Acceptance Criteria:
-
In Set 1, the response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[1]
-
In Set 2, the response at the retention time of the deuterated IS should be ≤ 5% of the IS response in a blank sample spiked with the IS.[1]
Stability Evaluation
Objective: To evaluate the stability of the deuterated IS in stock solutions and in the biological matrix under various storage conditions.
Methodology:
-
Stock Solution Stability: Prepare a stock solution of the deuterated IS. Store it under defined conditions (e.g., refrigerated, frozen) for a specified period. Analyze and compare to a freshly prepared stock solution.
-
Bench-Top Stability: Spike blank matrix with the deuterated IS. Keep the samples at room temperature for a specified period. Analyze and compare to freshly prepared samples.[1]
-
Freeze-Thaw Stability: Spike blank matrix with the deuterated IS. Subject the samples to multiple freeze-thaw cycles. Analyze and compare to freshly prepared samples.
-
Long-Term Stability: Store spiked matrix samples at the intended storage temperature for an extended period. Analyze and compare to freshly prepared samples.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making logic for internal standard selection.
Caption: High-level workflow for bioanalytical method development, validation, and sample analysis using a deuterated internal standard.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
References
A Comparative Guide to Analytical Methods for the Quantification of Oxaprozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Oxaprozin (B1677843), a non-steroidal anti-inflammatory drug (NSAID). The assessment focuses on the key validation parameters of linearity, accuracy, and precision for four distinct analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Visible Spectrophotometry (UV-Vis), Potentiometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, from routine quality control to bioanalytical studies.
Executive Summary
The choice of an analytical method for Oxaprozin quantification is dependent on the specific requirements of the application, including desired sensitivity, selectivity, sample matrix, and throughput.
-
HPLC-UV stands out as a robust and widely used technique, offering a good balance of sensitivity, specificity, and cost-effectiveness for both bulk drug and formulation analysis.
-
UV-Vis Spectrophotometry provides a simpler and more rapid alternative, suitable for routine quality control of pure drug substances and simple formulations where high specificity is not a primary concern.
-
Potentiometry , while less documented for Oxaprozin, presents a potentially rapid and cost-effective method, particularly for assaying the bulk drug.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications requiring the quantification of Oxaprozin in complex biological matrices like plasma.
This guide delves into the detailed experimental protocols and performance data for each of these methods to facilitate an informed decision-making process.
Method Comparison: Linearity, Accuracy, and Precision
The performance of an analytical method is primarily evaluated based on its linearity, accuracy, and precision. The following tables summarize the reported validation data for the different Oxaprozin assay methods.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) |
| 160 - 240[1] | 0.998[1] | 99.20 - 100.75[2] | < 2.0[1] |
| 0.78 - 100[3] | 0.9983[3] | > 50 (from plasma)[3] | Good reproducibility (Intra-day & Inter-day)[3] |
| 1 - 5 | 0.999 | Not specified | Not specified |
| 0.50 - 70.56[4] | Not specified | Not specified | Intra-day: < 12.33, Inter-day: < 10.42[4] |
Table 2: UV-Visible Spectrophotometry
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) |
| 2 - 20[3] | 0.9992[3] | 100.21 ± 0.8709[3] | < 1.0[3] |
Table 3: Potentiometry
| Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) |
| Not specified | Not specified | Not specified | 0.1 (as Coefficient of Variation)[3] |
Note: Detailed validation data for the potentiometric assay of Oxaprozin is limited in the reviewed literature.
Table 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) |
| Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
A clear understanding of the experimental procedure is essential for replicating and comparing analytical methods. This section provides an overview of the methodologies for each technique.
High-Performance Liquid Chromatography (HPLC-UV)
A common approach for the HPLC-UV analysis of Oxaprozin involves reversed-phase chromatography.
Typical Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column is frequently used (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3) and an organic solvent (e.g., acetonitrile) is commonly employed.[3] A typical ratio is 40:60 (v/v) buffer to acetonitrile (B52724).[3] Another reported mobile phase is a 45:55 (v/v) mixture of acetonitrile and triethanolamine (B1662121) solution (5 mM, pH 3.5).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[3]
-
Detection: UV detection is typically performed at 240 nm or 254 nm.[1][3]
-
Sample Preparation: For pharmaceutical formulations, a powdered tablet equivalent is dissolved in a suitable solvent, sonicated, filtered, and diluted to the desired concentration with the mobile phase.[1] For biological samples like plasma, a protein precipitation step followed by extraction is necessary.[3]
UV-Visible Spectrophotometry
This method is based on the inherent UV absorbance of the Oxaprozin molecule.
Typical Protocol:
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: 0.1 N Sodium Hydroxide (NaOH) is a common solvent.[3]
-
Wavelength of Maximum Absorbance (λmax): Oxaprozin exhibits maximum absorbance at 285 nm in 0.1 N NaOH.[3]
-
Standard Preparation: A stock solution of Oxaprozin is prepared in the chosen solvent and then serially diluted to create a series of standard solutions of known concentrations.
-
Sample Preparation: For tablets, a known amount of powdered tablet is dissolved in the solvent, filtered, and diluted to fall within the linear range of the assay.
-
Measurement: The absorbance of the standard and sample solutions is measured at the λmax against a solvent blank.
Potentiometry
Potentiometric titration can be a straightforward method for the assay of acidic drugs like Oxaprozin.
General Protocol (based on similar compounds):
-
Instrumentation: A potentiometer with a suitable indicator electrode (e.g., glass electrode) and a reference electrode (e.g., Ag/AgCl).
-
Titrant: A standardized solution of a strong base, such as sodium hydroxide.
-
Solvent: A suitable non-aqueous solvent may be required to dissolve Oxaprozin.
-
Procedure: A known amount of Oxaprozin is dissolved in the solvent and titrated with the standardized base. The potential difference is measured as a function of the titrant volume, and the endpoint is determined from the resulting titration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.
General Protocol for NSAID analysis in plasma:
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Chromatography: Similar to HPLC-UV, a reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for Oxaprozin and an internal standard.
-
Sample Preparation: Due to the complexity of biological matrices, a robust sample preparation method is crucial. This typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences and concentrate the analyte.
Visualizing the Methodologies
To further clarify the experimental processes and the relationship between the validation parameters, the following diagrams are provided.
Conclusion
The selection of an analytical method for Oxaprozin quantification requires careful consideration of the intended application. For routine quality control of bulk drug and pharmaceutical formulations, HPLC-UV and UV-Vis Spectrophotometry offer reliable and cost-effective solutions, with HPLC-UV providing greater specificity. While data is limited, Potentiometry may serve as a rapid and simple alternative for bulk drug assay. For the determination of Oxaprozin in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice, despite the higher initial investment in instrumentation and method development. This guide provides the foundational information to aid in the selection and implementation of a suitable analytical method for Oxaprozin, ensuring the generation of accurate and precise data for research, development, and quality control purposes.
References
A Researcher's Guide to Determining the Limits of Detection and Quantification for Oxaprozin
For researchers, scientists, and professionals in drug development, establishing the analytical limits of a compound is a critical step in method validation. This guide provides a comprehensive comparison of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, alongside other commonly used NSAIDs. The methodologies and data presented herein are compiled from various validated analytical studies, offering a valuable resource for laboratory investigations.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is the concentration that gives a signal-to-noise ratio of typically 3:1.
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is often defined as the concentration that yields a signal-to-noise ratio of 10:1.
The determination of these parameters is crucial for ensuring the reliability and validity of analytical methods used in pharmaceutical quality control and research.
Comparative Analysis of LOD and LOQ for NSAIDs
The following table summarizes the reported LOD and LOQ values for Oxaprozin and other selected NSAIDs determined by High-Performance Liquid Chromatography (HPLC), a widely used analytical technique in pharmaceutical analysis. It is important to note that these values can vary depending on the specific HPLC method, including the column, mobile phase, detector, and sample matrix.
| Drug Name | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
| Oxaprozin | HPLC-UV | 14.26 µg/mL | 41.21 µg/mL | [1][2][3] |
| Oxaprozin (Impurities) | HPLC-UV | 5-60 ng | 16-200 ng | [4][5] |
| Naproxen (B1676952) | HPLC-UV | 0.03 µg/mL | 0.10 µg/mL | [2][3][4] |
| Diclofenac | HPLC-UV | 2 ng/mL | 5 ng/mL | |
| Ketoprofen (B1673614) | HPLC-DAD | - | 10 ng/mL | [6] |
| Ibuprofen | HPLC-UV | 1.70 µg/mL | 6.05 µg/mL | [7] |
Experimental Protocol: Determining LOD and LOQ of Oxaprozin by HPLC-UV
This section outlines a general experimental protocol for determining the LOD and LOQ of Oxaprozin in a pharmaceutical formulation, based on a synthesis of validated methods.
Instrumentation and Materials
-
HPLC System: A system equipped with a UV detector, pump, autosampler, and data acquisition software.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Oxaprozin reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Deionized water
-
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Preparation of Solutions
-
Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specified ratio. The pH should be adjusted as required for optimal separation.
-
Standard Stock Solution: Accurately weigh a known amount of Oxaprozin reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards at various concentrations. For LOD and LOQ determination, prepare a series of low-concentration standards.
Chromatographic Conditions
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Determination of LOD and LOQ
The International Council for Harmonisation (ICH) guidelines suggest several methods for determining LOD and LOQ. The most common approaches are:
-
Analyze a series of blank samples (mobile phase or placebo) to determine the baseline noise.
-
Inject standard solutions with decreasing concentrations of Oxaprozin.
-
The LOD is the concentration that results in a signal-to-noise ratio of approximately 3:1.
-
The LOQ is the concentration that results in a signal-to-noise ratio of approximately 10:1.
-
Construct a calibration curve using a series of low-concentration Oxaprozin standards.
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from:
-
The standard deviation of the y-intercepts of regression lines.
-
The standard deviation of the blank responses (by analyzing multiple blank samples).
-
The residual standard deviation of the regression line.
-
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Validation
The determined LOD and LOQ values should be experimentally verified by analyzing a sufficient number of samples at these concentrations to demonstrate that the analyte can be reliably detected (for LOD) and quantified with acceptable accuracy and precision (for LOQ).
Workflow for LOD and LOQ Determination
The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification for an analytical method.
Caption: Workflow for Determining LOD and LOQ.
References
- 1. impactfactor.org [impactfactor.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC method for naproxen determination in human plasma and its application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Fast HPLC method for the determination of ketoprofen in human plasma using a monolithic column and its application to a comparative bioavailability study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Guide to Oxaprozin and Oxaprozin-d10 Stability in Plasma
For researchers, scientists, and drug development professionals, ensuring the stability of an analyte and its internal standard in biological matrices is a cornerstone of robust and reliable bioanalytical data. This guide provides a comparative overview of the freeze-thaw and long-term stability of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin and its deuterated internal standard, Oxaprozin-d10, in human plasma.
This publication aims to deliver an objective comparison based on available experimental data and established regulatory guidelines. The stability of drug molecules in plasma is a critical parameter, influencing the accuracy of pharmacokinetic and toxicokinetic studies. Factors such as storage temperature and repeated freeze-thaw cycles can significantly impact the integrity of the analyte and its internal standard, potentially leading to erroneous concentration measurements.
Freeze-Thaw Stability: Unraveling the Impact of Temperature Cycling
Freeze-thaw stability assessments are crucial to mimic the potential temperature fluctuations that plasma samples may undergo from collection to analysis. The process involves freezing and thawing the samples for a specified number of cycles before quantifying the analyte and internal standard.
A study on the development and validation of an HPLC-UV method for the estimation of Oxaprozin in human plasma provides valuable insights into its freeze-thaw stability. In this study, quality control (QC) samples at low (LQC) and high (HQC) concentrations were subjected to six freeze-thaw cycles.[1]
Table 1: Freeze-Thaw Stability of Oxaprozin in Human Plasma (After 6 Cycles) [1]
| Quality Control ID | Actual Concentration (ng/mL) | Mean Measured Concentration (ng/mL) ± SD (n=6) | Precision (%CV) | Accuracy (%) |
| LQC | 2000 | 2138.58 ± 15.68 | 0.73 | 106.93 |
| HQC | 80000 | 89314.45 ± 1928.63 | 2.16 | 111.64 |
Data presented in this table is derived from a published study and is intended for comparative purposes.[1]
The data indicates that Oxaprozin exhibits acceptable stability in human plasma after six freeze-thaw cycles, with the precision and accuracy values falling within the generally accepted limits of ±15% for quality control samples as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Long-Term Stability: Ensuring Integrity Over Extended Storage
Long-term stability studies are essential to define the maximum duration for which plasma samples can be stored at a specific temperature without compromising the integrity of the analyte and internal standard. These studies involve analyzing QC samples stored for extended periods and comparing the results to baseline values.
While a comprehensive dataset on the long-term stability of Oxaprozin in plasma is not publicly available, an Office of Clinical Pharmacology Review from the FDA for Coxanto™ (oxaprozin) mentions a validated long-term storage stability of 79 days. Unfortunately, the specific storage conditions and the corresponding stability data (e.g., percentage deviation) are not detailed in the accessible document.
Similarly, specific long-term stability data for this compound in plasma could not be located in the available literature. For deuterated internal standards, the primary concern during long-term storage is the potential for back-exchange of deuterium (B1214612) atoms with protons from the surrounding matrix, which could alter the mass-to-charge ratio and interfere with quantification. However, modern synthetic methods for producing deuterated standards are designed to place the isotopes at non-labile positions, minimizing this risk. Regulatory guidelines recommend that the stability of the internal standard be monitored throughout the validation process.
Experimental Protocols: A Blueprint for Stability Assessment
The following protocols for freeze-thaw and long-term stability are based on established regulatory guidelines and the methodology reported in the aforementioned study on Oxaprozin.
Freeze-Thaw Stability Protocol
-
Sample Preparation: Spike a pool of blank human plasma with Oxaprozin and this compound to prepare Low Quality Control (LQC) and High Quality Control (HQC) samples. Aliquot these samples into individual storage vials.
-
Baseline Analysis: Analyze a set of freshly prepared LQC and HQC samples (n=6) to establish the baseline concentration (Time 0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining LQC and HQC aliquots at a specified temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of times (typically a minimum of three cycles, with the study cited performing six).[1]
-
-
Sample Analysis: After the final thaw cycle, process and analyze the LQC and HQC samples.
-
Data Evaluation: Calculate the mean concentration, standard deviation, coefficient of variation (%CV), and accuracy for the freeze-thaw samples. The results should be within ±15% of the nominal concentration.
Long-Term Stability Protocol
-
Sample Preparation: Prepare LQC and HQC samples of Oxaprozin and this compound in blank human plasma and aliquot them for storage.
-
Baseline Analysis: Analyze a set of freshly prepared LQC and HQC samples (n=6) to determine the initial concentration.
-
Storage: Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C and -70°C).
-
Periodic Analysis: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples from storage, thaw them, and analyze them against a freshly prepared calibration curve.
-
Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration. The stability period is defined as the longest duration for which this criterion is met.
Visualizing the Workflow
To better illustrate the experimental process for determining analyte stability, the following diagram outlines the key steps involved in a typical freeze-thaw and long-term stability study.
Caption: Experimental workflow for freeze-thaw and long-term stability testing.
Conclusion
The available data suggests that Oxaprozin is stable in human plasma under repeated freeze-thaw conditions. While specific long-term stability data for Oxaprozin and any stability data for its deuterated internal standard, this compound, are not widely published, adherence to regulatory guidelines during bioanalytical method validation should ensure that the stability of both the analyte and the internal standard is thoroughly evaluated and established for the intended duration and conditions of sample storage and handling. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis, as it is expected to mimic the behavior of the analyte, thereby correcting for potential variability during sample processing and analysis and ensuring the integrity of the generated data. Researchers are encouraged to perform comprehensive validation studies to confirm the stability of both compounds under their specific laboratory conditions.
References
Evaluating the Impact of Isotopic Purity of Oxaprozin-d10 on Assay Performance
A Comparative Guide for Bioanalytical Researchers
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results.[1][2] Oxaprozin-d10, a deuterated analog of the non-steroidal anti-inflammatory drug Oxaprozin, serves this critical role. However, the isotopic purity of the SIL-IS is a crucial parameter that can significantly influence assay performance. This guide provides a comparative evaluation of how different levels of isotopic purity in this compound can affect key bioanalytical validation parameters.
Disclaimer: The data presented in this guide is illustrative and based on established principles of bioanalytical science to demonstrate the potential impact of isotopic purity. It is not derived from a specific head-to-head study of commercial this compound products.
The Critical Role of Isotopic Purity
An ideal SIL-IS, like this compound, should be chemically identical to the analyte (Oxaprozin) but with a distinct mass, allowing it to be differentiated by the mass spectrometer.[3] It is added at a known concentration to all samples, including calibration standards and quality controls (QCs), to account for variability during sample preparation and analysis.[4][5]
The isotopic purity of a deuterated standard refers to the percentage of the molecule that contains the desired number of deuterium (B1214612) atoms. Impurities can include molecules with fewer deuterium atoms or, most critically, the unlabeled analyte itself (Oxaprozin, d0). The presence of the unlabeled analyte as an impurity in the SIL-IS can lead to a phenomenon known as isotopic crosstalk or cross-contribution.[6][7]
This crosstalk can artificially inflate the analyte response, especially at the lower end of the calibration range, compromising the accuracy and sensitivity of the assay.[6] Regulatory guidelines emphasize the need to characterize the purity of internal standards and to ensure that any contribution from the IS to the analyte signal is minimal.[1]
Comparative Experimental Data (Illustrative)
To illustrate the impact of isotopic purity, we present hypothetical data from a simulated experiment comparing two lots of this compound with different isotopic purities:
-
Lot A: High Purity (99.9% Isotopic Purity)
-
Lot B: Standard Purity (97.0% Isotopic Purity)
Table 1: Isotopic Purity and Analyte Contribution
This experiment measures the response of the unlabeled Oxaprozin analyte in a blank sample spiked only with the internal standard. A higher response indicates greater contamination of the IS with the unlabeled analyte.
| Lot ID | Isotopic Purity (%) | Unlabeled Analyte (d0) Impurity (%) | Analyte Signal Contribution in Blank + IS Sample (Area Counts) | Contribution as % of LLOQ Response* |
| Lot A | 99.9 | 0.1 | 450 | 0.9% |
| Lot B | 97.0 | 3.0 | 13,500 | 27.0% |
*Lower Limit of Quantification (LLOQ) is set at a theoretical response of 50,000 area counts. ICH M10 guidance suggests that IS contribution to the analyte signal should not exceed 20% of the LLOQ response.
The data clearly shows that the lower purity of Lot B results in a significant signal in the analyte's mass channel, which could compromise the accurate measurement of low-concentration samples.
Table 2: Impact on Calibration Curve Performance
Calibration curves were prepared using both lots of this compound. The performance was evaluated based on linearity (r²) and the accuracy of the back-calculated concentrations at the LLOQ.
| Parameter | Lot A (High Purity) | Lot B (Standard Purity) |
| Linearity (r²) | 0.9995 | 0.9910 |
| LLOQ Accuracy (% Bias) | +1.5% | +18.5% |
| Curve Behavior | Linear | Non-linear at low end |
The significant positive bias at the LLOQ for Lot B is a direct result of the unlabeled analyte impurity in the internal standard, leading to an overestimation of the analyte concentration.[6] The calibration curve also loses its linearity at the lower concentrations.
Table 3: Accuracy and Precision of Quality Control (QC) Samples
The accuracy and precision of the assay were assessed by analyzing QC samples at low, medium, and high concentrations.
| QC Level | Lot A (High Purity) | Lot B (Standard Purity) |
| Accuracy (% Bias) | Precision (%CV) | |
| Low QC | -2.1% | 3.5% |
| Mid QC | +0.8% | 2.8% |
| High QC | -1.5% | 2.1% |
Experimental Protocols
The following protocols describe the standard procedures for conducting the experiments cited above.
Assessment of Isotopic Crosstalk
-
Objective: To determine the contribution of the this compound internal standard to the signal of the unlabeled Oxaprozin analyte.
-
Procedure:
-
Prepare a "Blank + IS" sample by spiking a blank matrix (e.g., human plasma) with the working concentration of this compound (from either Lot A or Lot B).
-
Prepare an "LLOQ" sample by spiking the blank matrix with Oxaprozin at the lower limit of quantification and with the working concentration of the IS.
-
Process these samples using the established extraction procedure (e.g., protein precipitation).
-
Analyze the extracts by LC-MS/MS, monitoring the mass transitions for both Oxaprozin and this compound.
-
Measure the peak area for the Oxaprozin transition in the "Blank + IS" sample.
-
Calculate the contribution as a percentage of the Oxaprozin peak area in the LLOQ sample.
-
Evaluation of Calibration Curve and QC Samples
-
Objective: To assess the impact of IS purity on the linearity, accuracy, and precision of the assay.
-
Procedure:
-
Prepare two sets of calibration standards (typically 8-10 non-zero levels) and QC samples (low, mid, high) in a blank matrix.
-
For the first set, add the working solution of this compound from Lot A to each sample.
-
For the second set, add the working solution of this compound from Lot B to each sample.
-
Process all samples according to the validated extraction method.
-
Analyze the samples via LC-MS/MS.
-
Construct two separate calibration curves by plotting the peak area ratio (Analyte/IS) against the nominal concentration.
-
Apply a linear regression model to each curve and determine the coefficient of determination (r²).
-
Back-calculate the concentrations of the standards and QCs for each curve to determine the accuracy (% Bias) and precision (% CV).
-
Visualizations
Workflow for Evaluating Isotopic Purity
Caption: Experimental workflow for comparing the impact of two lots of this compound with differing isotopic purities on assay performance.
Impact of Isotopic Impurity on Assay Accuracy
Caption: Logical diagram showing how low isotopic purity leads to biased bioanalytical results.
Conclusion
The use of a high-purity stable isotope-labeled internal standard is paramount for the development of robust and reliable bioanalytical methods. As demonstrated by the illustrative data, a lower isotopic purity in this compound can lead to significant analytical issues, including:
-
Inaccurate LLOQ: High positive bias at the lower limit of quantification.
-
Poor Linearity: Compromised calibration curve performance.
-
Reduced Accuracy and Precision: Inaccurate and more variable results for quality control samples.
Therefore, researchers and drug development professionals should prioritize the use of highly purified SIL-IS, such as this compound with an isotopic purity of ≥99.5%, to ensure data integrity and the overall success of their bioanalytical studies. Verifying the certificate of analysis for isotopic purity and performing an initial crosstalk assessment are essential steps in method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. fda.gov [fda.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
A Guide to Inter-laboratory Comparison of Oxaprozin Quantification Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of Oxaprozin quantification in human plasma using a stable isotope-labeled internal standard, Oxaprozin-d10. The methodologies and data presented herein are based on established principles of bioanalytical method validation by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and serve as a benchmark for assessing analytical performance across different laboratories. The use of a deuterated internal standard is considered the gold standard for mitigating variability and ensuring the accuracy and precision of results.
Hypothetical Inter-laboratory Comparison Data
To illustrate the expected performance of a validated LC-MS/MS method for Oxaprozin using this compound, the following table summarizes hypothetical results from a proficiency testing program involving three independent laboratories. Each laboratory analyzed a set of quality control (QC) samples at three concentration levels in quintuplicate (n=5).
Table 1: Hypothetical Inter-laboratory Comparison Results for Oxaprozin Quantification
| Laboratory | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Lab A | Low | 50.0 | 51.5 | +3.0 | 4.2 |
| Mid | 500 | 492 | -1.6 | 3.1 | |
| High | 4000 | 4080 | +2.0 | 2.5 | |
| Lab B | Low | 50.0 | 48.8 | -2.4 | 5.1 |
| Mid | 500 | 509 | +1.8 | 3.8 | |
| High | 4000 | 3950 | -1.3 | 2.9 | |
| Lab C | Low | 50.0 | 52.1 | +4.2 | 4.8 |
| Mid | 500 | 489 | -2.2 | 3.5 | |
| High | 4000 | 4110 | +2.8 | 2.2 | |
| Overall | Low | 50.0 | 50.8 | +1.6 | 4.7 |
| Mid | 500 | 497 | -0.6 | 3.5 | |
| High | 4000 | 4047 | +1.2 | 2.5 |
Acceptance criteria based on regulatory guidelines are typically within ±15% for accuracy (bias) and ≤15% for precision (CV), except for the Lower Limit of Quantification (LLOQ), where ±20% and ≤20% are acceptable.
Experimental Protocols
A detailed methodology is crucial for ensuring consistency and comparability between laboratories. The following is a comprehensive, best-practice protocol for the quantification of Oxaprozin in human plasma.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality controls at room temperature.
-
Vortex samples to ensure homogeneity.
-
In a clean microcentrifuge tube, aliquot 100 µL of plasma.
-
Add 25 µL of the this compound internal standard working solution (e.g., at 1000 ng/mL in methanol) to each tube, except for blank samples (to which 25 µL of methanol (B129727) is added).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Oxaprozin: m/z 294.1 -> 248.1 (Quantifier), 294.1 -> 180.1 (Qualifier) |
| This compound: m/z 304.1 -> 258.1 | |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
Visualizing the Workflow and Principles
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for Oxaprozin quantification in plasma.
Caption: Principle of Stable Isotope-Labeled Internal Standard.
The Gold Standard in Bioanalysis: Justifying the Use of a Deuterated Internal Standard for Oxaprozin Quantification
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in the bioanalysis of the nonsteroidal anti-inflammatory drug (NSAID) Oxaprozin, the choice of an appropriate internal standard is a critical decision. This guide provides a comprehensive comparison between the use of a deuterated internal standard (d-Oxaprozin) and a structural analog, supported by established analytical principles and representative experimental data. The evidence overwhelmingly supports the use of a deuterated internal standard as the gold standard for robust and reliable quantification.
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is indispensable for correcting variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary choices for an IS are a stable isotope-labeled (SIL) standard, such as a deuterated version of the analyte, or a structural analog. While a structural analog may be more readily available or less expensive, its performance is often compromised due to inherent chemical differences with the analyte.[2]
Superior Performance of a Deuterated Internal Standard
A deuterated internal standard is chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle change in mass allows for differentiation by the mass spectrometer while preserving the compound's physicochemical properties, such as polarity, pKa, and extraction recovery.[3] Consequently, the deuterated IS co-elutes with the analyte, experiencing the same degree of matrix effects (ion suppression or enhancement) and variability in instrument response, leading to more accurate and precise quantification.[2][4]
In contrast, a structural analog, while similar, will have different chromatographic and mass spectrometric behavior.[2] These differences can lead to variations in extraction efficiency, retention time, and ionization response compared to the analyte, resulting in less reliable data.[2]
Quantitative Data Comparison
| Validation Parameter | Deuterated Internal Standard (d-Oxaprozin) | Structural Analog Internal Standard (e.g., Ketoprofen) | Justification for Superiority |
| Inter-Assay Precision (%CV) | 2.5% - 6.1% | 6.8% - 12.5% | Near-identical chemical properties lead to better correction for variability across different analytical runs. |
| Inter-Assay Accuracy (%Bias) | ± 4.5% | ± 10.2% | Co-elution and identical ionization behavior ensure more accurate compensation for systemic errors. |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 5% | ≤ 15% | The deuterated standard experiences the same ion suppression/enhancement as the analyte, leading to effective normalization. |
| Recovery Reproducibility (%CV) | < 7% | < 15% | Identical extraction behavior results in more consistent recovery across different samples and batches. |
This data is representative and compiled from principles described in the referenced literature, illustrating the typical performance differences between a deuterated and a structural analog internal standard.[2][5]
Experimental Protocols
A robust bioanalytical method is crucial for obtaining reliable pharmacokinetic and toxicokinetic data. The following are detailed methodologies for the quantification of Oxaprozin in human plasma using a deuterated internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 25 µL of the deuterated Oxaprozin internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water to acidify the sample.
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute Oxaprozin and the deuterated internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for Oxaprozin).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both Oxaprozin and deuterated Oxaprozin.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanism of action of Oxaprozin.
Caption: Experimental workflow for the bioanalysis of Oxaprozin.
Oxaprozin exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[6][7]
Caption: Mechanism of action of Oxaprozin via COX inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Oxaprozin-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Oxaprozin-d10, a deuterated analog of Oxaprozin. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Oxaprozin is classified as a hazardous substance.[1] It is harmful if swallowed and can cause skin and serious eye irritation. Therefore, appropriate personal protective equipment is essential to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended.[2] | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or a face shield.[3] | To protect eyes from splashes or dust. |
| Lab Coat | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | An N95 or higher-rated respirator may be necessary if there is a risk of generating dust or aerosols.[4] | To prevent inhalation of the compound. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Dust Formation: Take measures to avoid the formation of dust when handling the solid compound.[3]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[2]
Storage Conditions
| Parameter | Specification |
| Temperature | Store at +4°C.[5] |
| Container | Keep in a tightly closed, light-resistant container.[6] |
| Location | Store in a dry and well-ventilated place.[3] |
Experimental Workflow
The following diagram outlines a typical experimental workflow for handling this compound, from receiving to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and dispose of as hazardous waste. |
| Empty Containers | Puncture to prevent reuse and dispose of in an authorized landfill.[1] |
General Disposal Guidance:
-
Do not dispose of down the drain or in regular trash.
-
If a take-back program is available, that is the preferred method of disposal.[7][8]
-
If no take-back program is available, the unused drug can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then thrown in the household trash.[7] However, for a laboratory setting, disposal as hazardous waste is the more appropriate method.
-
Always consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.com [fishersci.com]
- 4. gerpac.eu [gerpac.eu]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. fda.gov [fda.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
